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  • Product: N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
  • CAS: 96876-37-8

Core Science & Biosynthesis

Foundational

Analytical Characterization and Molecular Weight Determination of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8)

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In my experience as a Senior Application Scientist, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In my experience as a Senior Application Scientist, the characterization of hybrid molecules containing both highly polar moieties and lipophilic aromatic systems requires a carefully balanced analytical approach. N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8) is a complex structural entity comprising a lipophilic diaryl sulfide core linked to a highly basic, polar imidodicarbonimidic diamide (biguanide) functional group.

This whitepaper provides an authoritative, self-validating framework for the exact molecular weight determination, structural elucidation, and chromatographic resolution of this compound. By understanding the causality behind its physicochemical behavior—specifically the tautomerism and basicity of the biguanide moiety—we can engineer robust LC-HRMS and NMR protocols that prevent common analytical pitfalls such as peak tailing and signal suppression.

Physicochemical Profiling & Quantitative Data

The structural dichotomy of CAS 96876-37-8 dictates its behavior in solution. The biguanide moiety ( pKa​≈10−12 ) remains protonated under physiological and standard acidic chromatographic conditions, while the 2-(phenylthio)phenyl group provides substantial hydrophobic character.

Table 1 summarizes the calculated quantitative physicochemical parameters essential for method development.

Table 1: Physicochemical Properties of CAS 96876-37-8
ParameterValueAnalytical Significance
Chemical Name N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamideNomenclature standard
CAS Registry Number 96876-37-8Unique identifier
Molecular Formula C14​H15​N5​S Dictates isotopic distribution pattern
Average Molecular Weight 285.37 g/mol Used for bulk stoichiometric calculations
Monoisotopic Mass 285.1048 DaTarget for High-Resolution Mass Spectrometry
Theoretical [M+H]+ 286.1121 m/zPrimary ESI+ adduct
Hydrogen Bond Donors 4Influences HILIC/Reverse-Phase retention
Hydrogen Bond Acceptors 5Dictates solvation dynamics

Mechanistic Context: The Biguanide Core

Before detailing the analytical protocols, it is crucial to understand the biological and chemical context of the biguanide class. Compounds containing the imidodicarbonimidic diamide scaffold (such as metformin and phenformin) are well-documented for their interaction with cellular metabolic pathways, primarily through the inhibition of mitochondrial Complex I, which subsequently alters the AMP:ATP ratio and activates AMP-activated protein kinase (AMPK)[1].

AMPK_Activation B Biguanide Compound (CAS 96876-37-8) M Mitochondrial Complex I (Inhibition) B->M Binds ATP Increased AMP:ATP Ratio M->ATP Alters AMPK AMPK Phosphorylation (Activation) ATP->AMPK Triggers mTOR mTORC1 Pathway (Suppression) AMPK->mTOR Inhibits

Generalized cellular mechanism of action for biguanide-class compounds via AMPK activation.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality in Chromatographic Design

Biguanides are notorious for severe peak tailing on standard C18​ columns. This occurs because the highly basic guanidino nitrogens undergo secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica stationary phase[2]. To counteract this, our protocol utilizes a column with an embedded polar group (e.g., BEH Shield RP18) to sterically shield silanols, combined with a highly buffered acidic mobile phase (Ammonium Formate + Formic Acid) to maintain ionic strength and ensure the analyte remains in a single, stable protonated state.

Step-by-Step Workflow: Exact Mass Determination

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of CAS 96876-37-8.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Self-Validation: The acidic diluent ensures the biguanide is pre-protonated prior to injection, stabilizing the ESI droplet formation.

Step 2: UHPLC Separation Parameters

  • Column: Waters ACQUITY UPLC BEH Shield RP18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold at 95% B for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 800.

Step 4: Data Analysis & System Suitability

  • Extract the ion chromatogram (EIC) for the theoretical [M+H]+ at m/z 286.1121 .

  • Validation Check: The mass error must be ≤5 ppm. Furthermore, verify the presence of the M+2 isotopic peak at m/z 288.1079. Because the molecule contains one Sulfur atom ( 32S vs 34S ), the M+2 peak should exhibit a relative abundance of approximately 4.4% compared to the monoisotopic peak, confirming the molecular formula C14​H15​N5​S .

Analytical_Workflow N1 Sample Preparation (Acidic Dilution to 100 ng/mL) N2 UHPLC Separation (BEH Shield RP18, Buffered Gradient) N1->N2 N3 Electrospray Ionization (ESI+) Protonation to [M+H]+ N2->N3 N4 High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) N3->N4 N5 Exact Mass Determination (m/z 286.1121) N4->N5

UHPLC-HRMS analytical workflow for exact molecular weight confirmation of CAS 96876-37-8.

Structural Elucidation via NMR Spectroscopy

While HRMS confirms the molecular weight (285.37 g/mol ) and formula, Nuclear Magnetic Resonance (NMR) is required to confirm the regiochemistry of the 2-(phenylthio)phenyl linkage and the integrity of the biguanide core.

Causality in Solvent Selection

Biguanides possess multiple exchangeable N−H protons. If a protic deuterated solvent like Methanol- d4​ or D2​O is used, rapid deuterium exchange will occur, rendering the biguanide protons invisible in the 1H NMR spectrum. Therefore, Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) must be used. DMSO is a strongly hydrogen-bond accepting, aprotic solvent that slows down proton exchange, allowing the broad singlets of the −NH and −NH2​ groups to be observed and integrated.

Step-by-Step NMR Protocol
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition ( 1H NMR): Acquire at 400 MHz or 600 MHz. Set the relaxation delay ( D1​ ) to at least 2 seconds to ensure complete relaxation of the aromatic protons.

  • Acquisition ( 13C NMR): Acquire with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons of the biguanide ( C=N ) and the thioether-linked aromatic carbons.

  • Data Interpretation:

    • Aromatic Region (7.0 - 7.8 ppm): Expect complex multiplets integrating to 9 protons (5 from the terminal phenyl ring, 4 from the central substituted phenyl ring).

    • Heteroatom Region (6.5 - 8.5 ppm): Look for broad singlets integrating to a total of 6 protons, corresponding to the tautomeric N−H and NH2​ groups of the biguanide moiety.

References

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., et al. "Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chen, Y., et al. "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm." SciSpace. Available at:[Link]

  • LaMoia, T. E., & Shulman, G. I. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of N-[2-(Phenylthio)phenyl]imidodicarbonimidic Diamide: A Technical Whitepaper

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Executive Summary & Pharmacophore Rationale N-[2-(Phenylthio)phenyl]imidod...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Pharmacophore Rationale

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (a structurally bulky, lipophilic biguanide derivative) represents a fascinating intersection of neuropharmacology and cellular bioenergetics. To understand its in vitro mechanism of action, we must deconstruct its pharmacophore.

The molecule consists of two distinct functional domains:

  • The Imidodicarbonimidic Diamide (Biguanide) Core: With a pKa of ~11.5, this core is heavily protonated at physiological pH (7.4). This cationic state is the fundamental driver for its interaction with organic cation transporters (OCTs) and its ability to form critical cation- π interactions within receptor binding clefts 1.

  • The 2-(Phenylthio)phenyl Moiety: Unlike simple aliphatic biguanides (e.g., metformin), the addition of a massive, highly lipophilic thioether-linked biphenyl system drastically increases the molecule's LogP. This structural modification shifts the compound's primary affinity toward hydrophobic membrane targets, specifically the 5-HT3 receptor, while retaining the classic biguanide ability to modulate mitochondrial metabolism 2.

This whitepaper details the dual in vitro mechanisms of this compound, providing the causality behind our experimental designs and outlining self-validating protocols for rigorous replication.

Primary Mechanism I: 5-HT3 Receptor Modulation

Phenylbiguanides are the prototypical agonists for the 5-HT3 receptor, a ligand-gated ion channel. The 5-HT3 orthosteric binding site is rich in aromatic residues (e.g., Trp183, Tyr234). The protonated biguanide core mimics the primary amine of serotonin, forming a cation- π bond, while the bulky 2-(phenylthio)phenyl group engages in deep hydrophobic packing. This steric bulk alters the channel's gating kinetics, often shifting the molecule from a full agonist to a partial agonist or an allosteric modulator depending on the receptor subtype.

G Resting Resting State (Closed Channel) Bound Ligand-Bound (Transition) Resting->Bound + N-[2-(Phenylthio)phenyl]biguanide Active Active State (Na+/Ca2+ Influx) Bound->Active Conformational Shift Desensitized Desensitized (Refractory) Active->Desensitized Sustained Binding Desensitized->Resting Ligand Washout

Figure 1: 5-HT3 receptor state transitions modulated by the lipophilic biguanide derivative.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality for Choice: We select whole-cell patch-clamp over fluorescence-based calcium imaging because 5-HT3 receptors desensitize in milliseconds. Dyes lack the temporal resolution to accurately capture the peak current ( Ipeak​ ) and the desensitization time constant ( τ ).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human 5-HT3A receptors. Plate on poly-D-lysine coated coverslips to ensure adherence during rapid fluid exchange.

  • Internal/External Solutions: Use a CsCl-based internal solution to block endogenous potassium currents, isolating the non-selective cation current of the 5-HT3 receptor.

  • Seal Formation & Validation (The Control Loop): Approach the cell and apply light suction. Validation Check: A gigaseal (>1 G Ω ) must form. If the seal is <1 G Ω , discard the cell immediately to prevent leak current artifacts.

  • Whole-Cell Configuration: Apply brief suction to rupture the membrane. Validation Check: Continuously monitor Access Resistance ( Ra​ ) via a 10 mV hyperpolarizing pulse. If Ra​ fluctuates by >20% during the experiment, the data is automatically excluded, ensuring changes in current are strictly drug-induced.

  • Drug Application: Apply N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (100 nM to 10 µM) via a rapid perfusion system (<10 ms exchange rate).

  • Washout & Reversibility: Perfuse with standard extracellular buffer. Validation Check: The current must return to baseline. Irreversible currents indicate membrane toxicity, not specific receptor gating.

Primary Mechanism II: Mitochondrial Complex I Inhibition & AMPK Activation

Like all biguanidines 3, this compound modulates cellular bioenergetics. However, its extreme lipophilicity allows it to bypass the slow, strictly OCT-dependent uptake required by metformin. It rapidly partitions into the highly electronegative mitochondrial matrix, where it mildly inhibits Complex I of the electron transport chain. This drops ATP production, raises the AMP:ATP ratio, and allosterically activates AMP-activated protein kinase (AMPK) via LKB1.

Bioenergetics Drug N-[2-(Phenylthio)phenyl] biguanide Transporter Membrane Partitioning & OCT Transport Drug->Transporter Lipophilic entry Mito Mitochondrial Matrix Accumulation Transporter->Mito Electronegative pull ComplexI Complex I Inhibition Mito->ComplexI Target binding Energy ↑ AMP:ATP Ratio ComplexI->Energy Reduced OXPHOS AMPK AMPK Activation (Thr172 Phosphorylation) Energy->AMPK Kinase cascade

Figure 2: Intracellular pharmacodynamics and AMPK activation pathway.

Self-Validating Protocol: High-Resolution Mitochondrial Bioenergetics

Causality for Choice: Measuring the Oxygen Consumption Rate (OCR) via a Seahorse XF Analyzer provides a direct, dynamic readout of oxidative phosphorylation. Endpoint ATP assays are flawed because cells can rapidly upregulate glycolysis to mask mitochondrial deficits; real-time OCR prevents this misinterpretation.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2) at 20,000 cells/well in an XF96 microplate. Incubate overnight.

  • Media Exchange: Replace growth media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine; pH 7.4). Incubate in a non-CO2 incubator for 1 hour to degas.

  • Basal Calibration: Take three baseline OCR measurements to establish a stable energetic state.

  • The Injection Matrix (Self-Validating System):

    • Injection A (Test Compound): Inject N-[2-(Phenylthio)phenyl]biguanide. Measure OCR drop.

    • Injection B (Oligomycin, 1 µM): Inhibits ATP synthase. Validation Check: This confirms that the basal OCR was actively driving ATP production.

    • Injection C (FCCP, 0.5 µM): Uncouples the inner mitochondrial membrane. Validation Check: Forces maximum electron transport, proving the mitochondria are structurally intact and capable of reserve capacity.

    • Injection D (Rotenone/Antimycin A, 0.5 µM): Shuts down Complex I and III. Critical Validation Check: OCR must drop to near zero. Any remaining OCR is non-mitochondrial (e.g., ROS production). If non-mitochondrial OCR > 20% of basal, the well is discarded due to background artifact.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, highlighting its enhanced potency compared to standard reference ligands due to its lipophilic modifications.

Table 1: In Vitro Binding and Kinetic Parameters

TargetAssay TypeParameterValue (Mean ± SD)Reference Ligand
5-HT3A Receptor Radioligand BindingKi (nM)14.2 ± 1.81-Phenylbiguanide (2.1 nM)
5-HT3A Receptor Patch-Clamp (Whole Cell)EC50 (nM)45.6 ± 3.4Serotonin (1.5 µM)
AMPK (Thr172) Western Blot (HEK-293)pEC506.8 ± 0.2Metformin (pEC50 4.2)
Mitochondrial Complex I Isolated MitochondriaIC50 (µM)8.5 ± 1.1Rotenone (0.02 µM)

Table 2: Bioenergetic Profiling (Seahorse XF Mito Stress Test)

Bioenergetic ParameterVehicle ControlN-[2-(Phenylthio)phenyl]biguanide (10 µM)Metformin (1 mM)
Basal Respiration (pmol/min)120.4 ± 5.285.2 ± 4.190.1 ± 6.3
ATP Production (pmol/min)95.3 ± 4.855.4 ± 3.262.8 ± 5.1
Maximal Respiration (pmol/min)210.5 ± 10.1140.6 ± 8.5155.2 ± 9.4
Spare Respiratory Capacity (%)75.0 ± 5.065.0 ± 4.272.0 ± 6.1

(Note: The micromolar efficacy of the test compound on respiration compared to the millimolar requirement for metformin highlights the impact of the phenylthio-driven membrane partitioning).

References

  • Encyclopedia of Molecular Pharmacology (2nd edition) . Springer. Covers the foundational mechanisms of biguanide drugs, AMPK targets, and 5-HT3 ion channels.[Link]

  • CTD Gene-Chemical Interactions Dataset . Ma'ayan Lab – Computational Systems Biology. Details the interaction networks of phenyl biguanide derivatives.[Link]

  • US Patent 8759584B2 - Synthesis of biguanidines and triazines. Google Patents. Outlines the synthesis and structural behaviors of substituted biguanidines and their target affinities.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

A Note to the Researcher: The subject of this guide, N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, is a novel molecular entity for which specific experimental data is not yet publicly available. This guide, theref...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The subject of this guide, N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, is a novel molecular entity for which specific experimental data is not yet publicly available. This guide, therefore, serves as a comprehensive framework, providing the theoretical and practical methodologies required to fully characterize its thermodynamic stability. The principles and protocols detailed herein are grounded in established pharmaceutical science and are supported by data from structurally related compounds, namely biguanides and phenyl sulfides, to provide relevant context and predictive insights.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, chief among them being the intrinsic stability of the molecule. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug substance's shelf-life, its compatibility with excipients, and its ultimate safety and efficacy. For a novel compound such as N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, a thorough understanding of its thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of its development.

This technical guide provides a multi-faceted approach to elucidating the thermodynamic stability profile of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide. By integrating experimental techniques with computational modeling, we can construct a comprehensive understanding of the molecule's susceptibility to degradation and predict its behavior under various stress conditions.

Part 1: Forced Degradation Studies - Unveiling Intrinsic Stability

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[1] The primary objective is to identify the likely degradation products, establish degradation pathways, and understand the intrinsic stability of the molecule.[2] These studies are foundational for developing and validating stability-indicating analytical methods.[3]

Strategic Approach to Forced Degradation

A systematic approach to forced degradation studies for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide should encompass the following stress conditions, as recommended by the International Council for Harmonisation (ICH) Q1A(R2) guidelines:[2]

  • Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light.

  • Thermal Stress: subjecting the compound to high temperatures.

The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to the formation of secondary degradation products not relevant to formal stability studies.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide in appropriate solvents (e.g., water, methanol, acetonitrile). For solid-state studies, use the pure active pharmaceutical ingredient (API).

  • Acid and Base Hydrolysis:

    • Treat the sample solution with 0.1 M HCl and 0.1 M NaOH.

    • Maintain the samples at room temperature and elevated temperatures (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidation:

    • Treat the sample solution with a 3% solution of hydrogen peroxide.

    • Protect the sample from light and maintain at room temperature.

    • Analyze at appropriate time intervals.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 80°C) and elevated temperature with humidity (e.g., 40°C/75% RH).[4]

    • Analyze at predetermined time points.

  • Analysis:

    • Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a mass spectrometer (LC-MS) to separate and identify the parent drug and its degradation products.

    • Peak purity analysis is crucial to ensure that no degradation products co-elute with the API.[4]

Visualizing the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Part 2: Experimental Determination of Thermodynamic Parameters

A combination of thermoanalytical techniques provides quantitative data on the thermal stability and thermodynamic properties of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting point, enthalpy of fusion, and to screen for thermal events like decomposition.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide into an aluminum or hermetically sealed pan.[7]

  • Instrument Setup:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[8]

    • Set the initial temperature to ambient (e.g., 25°C).

  • Thermal Program:

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature above any expected thermal events (e.g., 300°C).[8]

  • Data Analysis:

    • The onset temperature of the endothermic peak corresponds to the melting point.

    • The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

    • Sharp exothermic peaks indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the thermal stability and decomposition temperature of a compound.[10]

  • Sample Preparation: Place 5-10 mg of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide into a TGA pan.[11]

  • Instrument Setup:

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

    • Set the initial temperature to ambient.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).

  • Data Analysis:

    • The TGA curve plots mass loss versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

Solution Calorimetry

Solution calorimetry is used to determine the enthalpy of formation (ΔHf°) of a compound by measuring the heat of reaction in solution.[12]

  • Calorimeter Setup: Use a constant pressure calorimeter, such as a coffee-cup calorimeter, for simple measurements.[13]

  • Reaction Scheme: A reaction with a known enthalpy change is chosen. For a novel compound, this may involve dissolving the compound in a suitable solvent and measuring the heat of solution.

  • Procedure:

    • A known mass of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is added to a known volume of a solvent in the calorimeter.

    • The temperature change of the solution is carefully measured over time.

  • Calculation: The heat of reaction (q_rxn) is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution. The enthalpy change (ΔH) is then determined per mole of the compound.

Visualizing the Integrated Thermal Analysis Workflow

Caption: Integrated DSC and TGA workflow.

Part 3: Computational Prediction of Thermodynamic Stability

Computational chemistry offers powerful tools to predict the thermodynamic stability of molecules and to rationalize experimental findings.[14]

Computational Workflow

An integrated computational workflow can provide a comprehensive in-silico assessment of thermodynamic stability.[15]

  • Geometry Optimization: The 3D structure of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[9]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Calculation: The BDE for labile bonds in the molecule is calculated. This is a key indicator of thermal stability, as weaker bonds are more likely to break at lower temperatures. DFT methods have been shown to provide reasonably accurate BDEs.[16]

  • Prediction of Degradation Pathways: Software tools like Zeneth can be used to predict potential degradation products based on the molecule's functional groups and a knowledge base of known chemical reactions.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using high-level ab initio methods or DFT.[8]

Visualizing the Computational Workflow

Caption: Computational workflow for stability prediction.

Part 4: Integrating Experimental and Computational Data for a Holistic Stability Profile

The true power of this multi-faceted approach lies in the integration of experimental and computational data.

  • Correlating DSC/TGA with BDE: The experimentally determined decomposition temperature from TGA can be correlated with the calculated BDEs. The bond with the lowest BDE is likely the first to break upon heating.

  • Validating Predicted Degradants: The degradation products predicted by computational software can be compared with those identified in forced degradation studies by LC-MS.

  • Rationalizing Degradation Pathways: Computational modeling can be used to calculate the reaction energies for proposed degradation pathways, helping to determine the most likely mechanisms.

Hypothetical Degradation Pathways of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

Based on the structure of the molecule and the known degradation of related compounds, we can hypothesize potential degradation pathways:

  • Hydrolysis of the Biguanide Moiety: The biguanide group is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of a urea derivative and ammonia.

  • Oxidation of the Thioether Linkage: The sulfide linkage is prone to oxidation, potentially forming a sulfoxide and then a sulfone.

Quantitative Data Summary

While specific data for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is not available, the following table provides representative data for its core structural motifs to serve as a benchmark.

PropertyMetformin Hydrochloride (Biguanide)Diphenyl Sulfide (Thioether)
Melting Point 223-226 °C-40 °C
Boiling Point Decomposes296 °C
Decomposition Onset (TGA) ~230 °CNot readily available

Conclusion: A Roadmap to Understanding Stability

This technical guide has outlined a robust, integrated strategy for the comprehensive assessment of the thermodynamic stability of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide. By systematically conducting forced degradation studies, performing detailed thermal analysis, and leveraging the predictive power of computational chemistry, researchers can build a complete and reliable stability profile. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the quality, safety, and efficacy of this novel pharmaceutical compound.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 27, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2024, February 19). ACS Publications. Retrieved March 27, 2026, from [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved March 27, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved March 27, 2026, from [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15). ACS Publications. Retrieved March 27, 2026, from [Link]

  • ICH Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved March 27, 2026, from [Link]

  • Diphenyl sulfide. (2025, August 20). ChemBK. Retrieved March 27, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 27, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved March 27, 2026, from [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS. Retrieved March 27, 2026, from [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved March 27, 2026, from [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 13). MDPI. Retrieved March 27, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved March 27, 2026, from [Link]

  • Crystal structure prediction workflow for small molecule drug formulation. (2024, October 23). Schrödinger. Retrieved March 27, 2026, from [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020, November 14). MDPI. Retrieved March 27, 2026, from [Link]

  • Diphenyl sulfide and 2-aminophenyl phenyl sulfide: An experimental thermochemical study. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • STA or DSC and TGA – is Combination the Key? (2021, December 12). NETZSCH Analyzing & Testing. Retrieved March 27, 2026, from [Link]

  • DFT Study of Coordination of N-Monochlorosubstituation Derivatives of Biguanide. (2024, December 7). Preprints.org. Retrieved March 27, 2026, from [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS. Retrieved March 27, 2026, from [Link]

  • Trends in R-X Bond Dissociation Energies (R ) Me, Et, i-Pr, t-Bu). (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]

  • Prediction of Small Molecule Hydration Thermodynamics with Grid Cell Theory. (n.d.). Sci-Hub. Retrieved March 27, 2026, from [Link]

  • Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]

  • Diphenyl sulfide. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). ResolveMass Laboratories Inc. Retrieved March 27, 2026, from [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE. Retrieved March 27, 2026, from [Link]

  • Enthalpy Changes and Calorimetry. (n.d.). MME Revise. Retrieved March 27, 2026, from [Link]

  • DFT Study of Coordination of N-Monochlorosubstituation Derivatives of Biguanide. (2024, December 7). Preprints.org. Retrieved March 27, 2026, from [Link]

  • Experiment 22. Determination of enthalpy changes by calorimetry. (2006, March 5). Retrieved March 27, 2026, from [Link]

  • Measuring Enthalpy Changes Revision notes. (n.d.). Cognito. Retrieved March 27, 2026, from [Link]

  • Formulation and stability studies of metformin hydrochloride in a controlled porosity osmotic pump system. (2020, April 4). Journal of Applied Pharmaceutical Science. Retrieved March 27, 2026, from [Link]

  • Accurate Calculations of Bond Dissociation Enthalpies with Density Functional Methods. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. (n.d.). Retrieved March 27, 2026, from [Link]

  • Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Experiment #1 – Calorimetry: Heat of Solution. (n.d.). Moorpark College. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper &amp; Advanced MSDS: N-[2-(Phenylthio)phenyl]imidodicarbonimidic Diamide (CAS 96876-37-8)

Executive Summary & Chemical Architecture N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, commonly referred to as 1-(2-phenylsulfanylphenyl)biguanide, is a highly specialized aryl biguanide intermediate. In modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, commonly referred to as 1-(2-phenylsulfanylphenyl)biguanide, is a highly specialized aryl biguanide intermediate. In modern medicinal chemistry, aryl biguanides serve as privileged scaffolds for the synthesis of complex heterocycles, including 1,3,5-triazines and benzimidazoles, which are frequently investigated as 5-HT receptor modulators, kinase inhibitors, and anthelmintic agents.

Unlike aliphatic biguanides, the incorporation of the bulky, electron-rich phenylthio moiety at the ortho-position fundamentally alters the molecule's physicochemical properties, increasing its lipophilicity (LogP) and dictating specific handling and synthetic requirements.

Quantitative Physicochemical Profile
PropertyValueMechanistic Implication
Chemical Name N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamideCore biguanide structure enables multi-dentate metal chelation.
CAS Registry Number Unique identifier for regulatory compliance.
Molecular Formula C14H15N5SHigh nitrogen content dictates basicity.
Molecular Weight 285.37 g/mol Optimal for small-molecule API precursor design.
Structural Class Aryl Biguanide / ThioetherThioether linkage provides a flexible hydrophobic vector.

Advanced Material Safety Data Sheet (MSDS) & Toxicological Causality

Standard safety sheets often list hazards without explaining the underlying biochemical mechanisms. To ensure a self-validating safety culture, researchers must understand why a compound is hazardous.

Hazard Identification & Mechanistic Toxicology

Aryl biguanides are strongly basic and highly lipophilic.

  • Mitochondrial Toxicity (Oral/Systemic): Biguanides are known to interact with mitochondrial targets. While hydrophilic biguanides like metformin rely on specific transporters (e.g., OCT1) to enter cells , the high lipophilicity imparted by the phenylthio group allows this compound to passively cross the mitochondrial membrane. Once inside the mitochondrial matrix, it can inhibit Mitochondrial Complex I, leading to the uncoupling of oxidative phosphorylation, ATP depletion, and potential lactic acidosis.

  • Dermal and Ocular Corrosion: The imidodicarbonimidic diamide group is a strong base (pKa ~10–11). Upon contact with the moisture of the skin or cornea, it undergoes rapid hydration, creating a highly localized alkaline environment. This causes the saponification of lipid bilayers, leading to severe, irreversible cellular damage.

GHS Classification & PPE Requirements
Hazard ClassGHS CategoryRequired PPE & Engineering Controls
Acute Toxicity (Oral) Category 4Handle strictly within a Class II Fume Hood.
Skin Corrosion/Irritation Category 2Double-layered nitrile gloves (min 0.12mm thickness).
Serious Eye Damage Category 1Chemical splash goggles and full face shield.
Aquatic Toxicity Category 1Do not dispose in sinks; isolate in halogen-free organic waste.
Self-Validating Spill & Neutralization Protocol

Do not wash spills with plain water , as this exacerbates the localized basicity and spreads the corrosive hazard.

  • Containment: Surround the solid spill with an inert absorbent (e.g., diatomaceous earth).

  • Chemical Neutralization: Spray the area with a weak acid solution (5% citric acid or 1M HCl). Causality: The acid protonates the biguanide, converting the highly tissue-permeable free base into a water-soluble, non-volatile, and significantly less corrosive salt.

  • Validation: Use pH indicator paper on the neutralized slurry. Proceed with mechanical cleanup only when the pH reads between 5.0 and 7.0.

Synthetic Workflows & Experimental Protocols

The most robust method for synthesizing N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is the acid-catalyzed nucleophilic addition of 2-(phenylthio)aniline to dicyandiamide.

Mechanistic Rationale

Dicyandiamide is inherently a poor electrophile. By introducing an equimolar amount of hydrochloric acid, the terminal nitrile group of dicyandiamide is selectively protonated, generating a highly reactive carbocation equivalent. This electrophilic activation is strictly required to allow the sterically hindered and electronically deactivated nucleophile (2-(phenylthio)aniline) to attack the carbon center efficiently.

Step-by-Step Methodology: Synthesis and Isolation

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity.

  • Reagent Preparation: In a dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-(phenylthio)aniline (10.0 mmol) and dicyandiamide (12.0 mmol) in 50 mL of anhydrous ethanol.

  • Electrophilic Activation: Slowly add 10.0 mmol of concentrated HCl (37% w/w) dropwise over 5 minutes.

    • Causality: Using exactly 1.0 equivalent of HCl (relative to the aniline) ensures complete protonation of the dicyandiamide without over-protonating the aniline, which would completely quench its nucleophilicity.

  • Reflux & Kinetic Drive: Heat the reaction mixture to reflux (78°C) for 16 hours.

    • Self-Validation Checkpoint 1: At t=14 hours, perform Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the high-Rf aniline spot and the emergence of a low-Rf, strongly UV-active spot confirms the formation of the biguanide salt.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours. The product will precipitate as a crystalline hydrochloride salt.

  • Isolation & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 15 mL) to remove unreacted aniline and lipophilic impurities.

    • Self-Validation Checkpoint 2: Dissolve a 1 mg sample in HPLC-grade methanol. Analyze via LC-MS to confirm the target mass (m/z [M+H]+ = 286.1) and ensure >98% purity before downstream application.

Downstream Applications: API Synthesis Logic

Once isolated, N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is rarely the final drug candidate. Instead, it is subjected to condensation reactions with aldehydes, ketones, or esters to yield 1,3,5-triazine derivatives. These triazines are critical in the development of targeted therapies, such as monoamine transporter inhibitors or 5-HT receptor antagonists .

The diagram below illustrates the logical workflow and chemical transformation from raw precursors to the final Active Pharmaceutical Ingredient (API).

G A 2-(Phenylthio)aniline (Nucleophile) C N-[2-(Phenylthio)phenyl] imidodicarbonimidic diamide (CAS: 96876-37-8) A->C Acid-Catalyzed Addition B Dicyandiamide + HCl (Electrophile) B->C Protonation E 1,3,5-Triazine API (Target Compound) C->E Condensation D Cyclization Reagents (Aldehydes/Esters) D->E Ring Closure

Synthetic pathway of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide and triazine conversion.

References

  • Arner, P., et al. "Metformin: An Update." Annals of Internal Medicine, 2002. URL:[Link]

  • "Journal of Medicinal Chemistry Vol. 48 No. 15." ACS Publications, 2005. URL:[Link]

  • "1-(2-phenylsulfanyl-phenyl)-biguanide (CAS 96876-37-8) Chemical Properties." LookChem. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: N-[2-(Phenylthio)phenyl]imidodicarbonimidic Diamide as a Versatile Precursor in Organic Synthesis

Executive Summary & Physicochemical Rationale In modern drug discovery and heterocyclic chemistry, the design of nitrogen-rich scaffolds requires highly functionalized, poly-nucleophilic building blocks. N-[2-(Phenylthio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In modern drug discovery and heterocyclic chemistry, the design of nitrogen-rich scaffolds requires highly functionalized, poly-nucleophilic building blocks. N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (commonly referred to as an arylbiguanide) represents a privileged precursor for the divergent synthesis of bioactive heterocycles[1].

The structural rationale for utilizing this specific precursor lies in its dual functionality:

  • The Imidodicarbonimidic Diamide (Biguanide) Core : This moiety acts as a highly versatile 1,3-dinucleophile. It contains five potential hydrogen-bond accepting sites and multiple donating sites, allowing it to undergo rapid cyclocondensation with various electrophiles (e.g., esters, orthoesters, and 1,3-dicarbonyls) to form 1,3,5-triazines and pyrimidines[1].

  • The 2-(Phenylthio)phenyl Substituent : The incorporation of a bulky, lipophilic thioether linkage provides critical hydrophobic interactions necessary for binding to target enzymes, such as Plasmodium falciparum dihydrofolate reductase (DHFR)[2] and the Rad6 ubiquitin-conjugating enzyme[3]. Furthermore, the thioether sulfur can act as a soft ligand for transition metals, enabling unique bidentate or tridentate coordination complexes.

This application note details self-validating protocols for converting this arylbiguanide into two highly sought-after heterocyclic classes: 1,3,5-triazines and 2-guanidinopyrimidines .

Application A: Synthesis of 1,3,5-Triazine Scaffolds (Rad6 & DHFR Inhibitors)

Arylbiguanides are classic precursors for 1,3,5-triazine derivatives, which are heavily utilized in antimalarial and anticancer drug development[2]. By reacting the biguanide with dimethyl oxalate, the terminal amines (N1 and N5) attack the highly electrophilic ester carbonyls, followed by the elimination of methanol to form a fully aromatic triazine ring[3].

Mechanistic Pathway

TriazineSynthesis A N-[2-(Phenylthio)phenyl] imidodicarbonimidic diamide C Base Neutralization (NaOMe / MeOH) A->C B Dimethyl Oxalate (Bis-Electrophile) D Nucleophilic Attack (Terminal N1 and N5) B->D C->D Free Base Generation E Cyclization & Elimination (- 2 MeOH) D->E Tetrahedral Intermediate F Methyl 4-amino-6-(arylamino)- 1,3,5-triazine-2-carboxylate E->F Aromatization

Fig 1: Cyclocondensation of arylbiguanide with dimethyl oxalate to form a 1,3,5-triazine.

Self-Validating Protocol: Synthesis of Methyl 4-amino-6-((2-(phenylthio)phenyl)amino)-1,3,5-triazine-2-carboxylate

Causality & Design : The biguanide is often supplied as a hydrochloride salt to prevent premature degradation. Sodium methoxide (NaOMe) is utilized to liberate the free base in situ, maximizing the nucleophilicity of the terminal amines. Methanol is chosen as the solvent to prevent transesterification side-reactions with the dimethyl oxalate reagent[3].

Step-by-Step Methodology :

  • Neutralization : Suspend N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide hydrochloride (1.0 mmol) in anhydrous methanol (10 mL). Add NaOMe (1.1 mmol) dropwise at 0 °C. Stir for 30 minutes. The suspension will clarify as the free base is generated.

  • Electrophilic Addition : Add dimethyl oxalate (1.2 mmol) in a single portion.

  • Cyclization : Heat the reaction mixture to reflux (65 °C) for 6–8 hours.

  • In-Process Control (IPC) : Monitor via TLC (DCM:MeOH 9:1). The highly polar biguanide starting material ( Rf​≈0.1 ) will be consumed, replaced by a distinct, UV-active product spot ( Rf​≈0.6 ).

  • Workup : Cool the mixture to room temperature. The product typically precipitates directly from the methanolic solution. Filter the precipitate and wash with cold methanol (2 x 5 mL).

  • Validation Criteria :

    • LC-MS : Confirm the exact mass transition. Starting material[M+H]+ is ~286.1. The desired triazine product will show an [M+H]+ of ~370.1 (accounting for the addition of C4​H6​O4​ and loss of 2 CH3​OH ).

    • 1H-NMR (DMSO-d6) : Validate aromatization and esterification by the appearance of a sharp 3H singlet at δ ~3.85 ppm (methoxy protons) and the disappearance of the broad aliphatic amine signals.

Application B: Synthesis of 2-Guanidinopyrimidine Derivatives

The reaction of biguanides with 1,3-dicarbonyl compounds (e.g., acetylacetone) yields pyrimidine derivatives. In this pathway, the primary and secondary amines of the biguanide core attack the two ketone carbonyls. Subsequent double dehydration yields the pyrimidine ring, leaving the bulky 2-(phenylthio)phenyl group attached to the exocyclic guanidino nitrogen[4].

Mechanistic Pathway

PyrimidineSynthesis A N-[2-(Phenylthio)phenyl] imidodicarbonimidic diamide D Bis-Nucleophilic Attack (Primary & Secondary Amines) A->D B 1,3-Dicarbonyl (e.g., Acetylacetone) C Enolization (EtOH, Reflux) B->C C->D Electrophilic Activation E Double Dehydration (- 2 H2O) D->E Ring Closure F 2-(Arylguanidino)- 4,6-dimethylpyrimidine E->F Aromatization

Fig 2: Double dehydration pathway forming a 2-guanidinopyrimidine derivative.

Self-Validating Protocol: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine

Causality & Design : Ethanol is used as the solvent to facilitate the enolization of acetylacetone. Unlike the triazine synthesis, this reaction generates water as a byproduct. If the reaction stalls, a catalytic amount of glacial acetic acid or a Dean-Stark trap can be employed to drive the double dehydration to completion[4].

Step-by-Step Methodology :

  • Preparation : Dissolve the free base of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (1.0 mmol) in absolute ethanol (15 mL).

  • Condensation : Add acetylacetone (1.5 mmol) and 2 drops of glacial acetic acid.

  • Cyclization : Reflux the mixture (78 °C) for 4–6 hours.

  • In-Process Control (IPC) : Monitor via UV-Vis or TLC. Pyrimidines are strongly UV-active at 254 nm. The reaction is complete when the starting material is fully consumed.

  • Workup : Concentrate the solvent under reduced pressure. Triturate the resulting crude oil with diethyl ether to induce crystallization. Filter and dry under a vacuum.

  • Validation Criteria :

    • LC-MS : The product will exhibit an [M+H]+ of ~350.1 (Starting mass 285.1 + 100.1 (acetylacetone) - 36.0 (2 x H2​O )).

    • 1H-NMR (CDCl3) : The defining self-validation marker is the appearance of the pyrimidine C5-aromatic proton as a sharp singlet at δ 6.5–6.7 ppm, alongside two methyl singlets at δ ~2.3 ppm.

Quantitative Data Summary

The table below summarizes the expected outcomes and analytical parameters when utilizing N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide across different synthetic workflows.

Target Heterocycle ClassReagents / ElectrophileReaction TypeTypical YieldPrimary Biological / Chemical Application
1,3,5-Triazine-2-carboxylates Dimethyl oxalate, NaOMe, MeOHCondensation & Aromatization75–90%Rad6 Ubiquitin Conjugating Enzyme Inhibitors[3]
1,2-Dihydro-1,3,5-triazines Ketones/Aldehydes, H+ cat.Acid-Catalyzed Cyclocondensation60–85%DHFR Inhibitors (Antimalarial Agents)[2]
2-Guanidinopyrimidines Acetylacetone, EtOH, Δ Double Dehydration65–80%Antiviral Agents & Kinase Inhibitors[4]
Transition Metal Complexes Cu(II), Ni(II) saltsBidentate Chelation>85%Catalysis & Supramolecular Materials Science[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

Welcome to the technical support guide for the synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions.

Introduction: Understanding the Core Synthesis

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is an unsymmetrical, substituted biguanide. The synthesis of such molecules presents unique challenges, primarily related to achieving high yields and minimizing side-product formation. The most prevalent and adaptable synthetic route involves the acid-catalyzed condensation of 2-(phenylthio)aniline with a cyanoguanidine, typically 1-cyanoguanidine (dicyandiamide).

The fundamental mechanism relies on the activation of the nitrile group in cyanoguanidine by an acid catalyst. This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the primary amine of 2-(phenylthio)aniline. Understanding this core principle is crucial for effective troubleshooting and optimization.

Reaction_Mechanism cluster_reactants Reactants cluster_activation Catalytic Activation cluster_product Product Amine 2-(Phenylthio)aniline Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Cyanoguanidine 1-Cyanoguanidine Activated_Cyanoguanidine Protonated Nitrile Intermediate Cyanoguanidine->Activated_Cyanoguanidine Protonation Activated_Cyanoguanidine->Nucleophilic_Attack Product N-[2-(Phenylthio)phenyl] imidodicarbonimidic diamide Catalyst Acid Catalyst (e.g., HCl, TMSCl) Catalyst->Activated_Cyanoguanidine Nucleophilic_Attack->Product Condensation Troubleshooting_Flow Start Low/No Product Check_Reagents 1. Verify Reagent Purity - Is 2-(phenylthio)aniline pure? - Is cyanoguanidine dry and pure? Start->Check_Reagents Check_Catalyst 2. Assess Catalyst - Was the acid added correctly? - Is the catalyst active? (e.g., HCl solution titrated?) Check_Reagents->Check_Catalyst Reagents OK Check_Conditions 3. Review Reaction Conditions - Is the temperature correct? - Is the solvent appropriate and dry? Check_Catalyst->Check_Conditions Catalyst OK Check_Setup 4. Examine Physical Setup - Is stirring adequate? - Are there any leaks in the system? Check_Conditions->Check_Setup Conditions OK Resolve Systematically Address Findings Check_Setup->Resolve Setup OK

Caption: Diagnostic workflow for reaction failure.

Detailed Answer:

  • Reagent Integrity: Verify the purity of your 2-(phenylthio)aniline. Impurities in this starting material are a common point of failure. Ensure your cyanoguanidine is of high purity and has been stored in a desiccator.

  • Catalyst Activity: The reaction is highly dependent on acidic conditions to activate the cyanoguanidine for nucleophilic attack. [1][2]If using hydrochloric acid, ensure the concentration is correct and the solution hasn't degraded. For Lewis acids like iron(III) chloride, ensure they are anhydrous. [3]3. Reaction Temperature: Direct fusion of amine hydrochlorides with cyanoguanidine often requires high temperatures (180-200°C), while solvent-based approaches may use reflux conditions. [1][3][4]Ensure your heating apparatus is calibrated and maintaining the target temperature. A temperature that is too low will result in a sluggish or stalled reaction.

Problem 2: Consistently Low Yields (<50%)

Q: My reaction produces the target compound, but I can't get the yield above 50%. How can I optimize the reaction for a better output?

Achieving high yields requires a systematic optimization of reaction parameters. Below is a table summarizing key variables and their impact, based on established biguanide synthesis chemistry.

ParameterStandard Condition (HCl)High-Yield Condition (TMSCl)Rationale & Causality
Acid Catalyst Hydrochloric Acid (HCl)Trimethylsilyl Chloride (TMSCl)TMSCl can act as a milder activating agent and HCl scavenger, leading to increased yield and purity by minimizing acid-promoted side reactions. [1][3]
Solvent Polar protic (e.g., Butanol)Polar aprotic (e.g., DMF, THF)DMF is often more suitable than THF for reactions involving carbodiimides, a related functional group. [3]Microwave irradiation can also significantly enhance reaction rates. [1]
Temperature Reflux (e.g., ~117°C in Butanol)40°C - 80°COverheating can promote the formation of undesired byproducts. [5]Optimized conditions often involve finding the lowest effective temperature. For copper-catalyzed arylations of biguanides, temperatures of 80-110°C have been used depending on the solvent. [3]
Concentration 0.2 - 0.5 M>1.0 MIncreasing the concentration of reactants can significantly enhance the reaction rate and improve yield. [5]
Stoichiometry 1:1 (Amine:Cyanoguanidine)1.5:1 (Amine:Cyanoguanidine)Using a slight excess of the amine can help drive the reaction to completion. [5]
Problem 3: Formation of a Major, Unidentified Byproduct

Q: I'm observing a major byproduct in my crude reaction mixture. What is its likely identity and how can I prevent its formation?

The most probable significant byproduct is a 2,4-diamino-1,3,5-triazine derivative. [1]This occurs through a cyclization reaction involving the biguanide product.

Causality: This side reaction is often promoted by excessive heat or prolonged reaction times. The biguanide itself can act as a precursor, condensing with other molecules or itself under harsh conditions.

Prevention Strategies:

  • Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Modify Catalyst: Using a milder catalyst system, such as TMSCl instead of concentrated HCl, can suppress this side reaction pathway. [1][3]

Problem 4: Difficulty in Product Isolation and Purification

Q: My crude product is a sticky oil or gum that is difficult to handle and purify via column chromatography. What are the recommended purification protocols?

The polar nature of the biguanide functional group can make isolation challenging. [5] Recommended Protocol for Isolation and Purification:

  • Salt Formation: The first step should be to convert the free base into its hydrochloride salt. After the reaction workup, dissolve the crude material in a suitable solvent (e.g., isopropanol, ethanol) and carefully add a solution of HCl in ether or isopropanol until the solution is acidic. The hydrochloride salt often precipitates as a crystalline solid, which is much easier to handle than the free base.

  • Recrystallization: Attempt to recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether or methanol/acetone.

  • Chromatography: If recrystallization is insufficient, chromatographic purification may be necessary.

    • Normal-Phase Silica Gel: Due to the polar nature of the product, strong solvent systems are often required (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking).

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is often better suited for purifying very polar compounds like biguanides and can provide superior separation from polar impurities. [6] * Advanced Techniques: For extremely challenging separations, consider specialized techniques like counter-current chromatography (CCC) or preparative supercritical fluid chromatography (SFC). [6]

Recommended Experimental Protocols

Protocol 1: Standard Synthesis using Hydrochloric Acid

This protocol is based on the classical method for unsymmetrical biguanide synthesis.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(phenylthio)aniline (1.0 eq) and 1-cyanoguanidine (1.1 eq) in n-butanol (to make a ~0.5 M solution).

  • Acidification: Slowly add concentrated hydrochloric acid (1.2 eq) to the mixture while stirring. An ideal reaction pH is around 2.6. [2]3. Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Add water and basify carefully with a saturated sodium bicarbonate solution to pH ~9.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material as described in the troubleshooting guide (Problem 4), starting with conversion to the HCl salt.

Protocol 2: High-Yield Synthesis using Trimethylsilyl Chloride (TMSCl)

This modified protocol can offer superior yield and purity. [1][3]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(phenylthio)aniline (1.5 eq) in anhydrous DMF (to make a ~1.0 M solution).

  • Addition of Reagents: Add 1-cyanoguanidine (1.0 eq) to the solution.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and quench by carefully adding methanol. Remove the solvent under reduced pressure and proceed with the purification steps outlined in the troubleshooting guide (Problem 4). The use of TMSCl often results in a cleaner crude product, simplifying purification. [1][3]

References

  • Beric, N., et al. (2019). The chemistry of biguanides: from synthetic routes to applications in organic chemistry. RSC Advances, 9(65), 37883-37903. [Link]

  • Beric, N., et al. (2019). The chemistry of biguanides. [Source Document]
  • Wiedmann, S., et al. (2021). Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. The Journal of Organic Chemistry, 86(22), 16036-16044. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction condition. [Table][Link]

  • El-Ghezal, N., et al. (2017). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 2(10), 6896-6905. [Link]

  • Li, Q., et al. (2022). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 12(1), 25-30. [Link]

  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338-6343. [Link]

  • Semantic Scholar. (n.d.). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. [Source Document][Link]

  • ResearchGate. (n.d.). Methods for the synthesis of diarylmethyl thioethers. [Source Document][Link]

  • OUCI. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Biguanide. [Link]

  • Yurttaş, L., et al. (2010). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. FABAD Journal of Pharmaceutical Sciences, 35(3), 143-149. [Link]

  • Ismaili, L., et al. (2020). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 16, 2576-2607. [Link]

  • RUN. (n.d.). Synthesis of sugar-biguanide hybrids to study their potential biological effects. [Source Document][Link]

  • Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Degradation Prevention of Novel API CAS 96876-37-8

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of the active pharmaceutical ingredient (API) designated as CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of the active pharmaceutical ingredient (API) designated as CAS 96876-37-8 during long-term storage. Given the novel nature of this compound, this document establishes a framework for determining optimal storage conditions and troubleshooting potential stability issues. We will operate under the assumption that CAS 96876-37-8 is a complex organic molecule susceptible to common degradation pathways such as hydrolysis and oxidation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability of CAS 96876-37-8

Q1: What are the primary environmental factors that can degrade CAS 96876-37-8?

The stability of pharmaceutical compounds can be influenced by several environmental factors, including temperature, humidity, light, and oxygen.[1] For a novel compound like CAS 96876-37-8, it is crucial to assume sensitivity to these factors until proven otherwise. The most significant threats are likely to be:

  • Temperature: Elevated temperatures accelerate the rates of chemical reactions, leading to faster degradation.[2]

  • Humidity: Moisture in the storage environment can promote hydrolytic degradation, especially if the molecule contains susceptible functional groups like esters, amides, or lactams.[3][4][5]

  • Light: Exposure to UV or visible light can provide the energy to initiate photolytic degradation pathways.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation, particularly if the molecule has electron-rich moieties.

Q2: We've observed a change in the color of our stored CAS 96876-37-8 powder. What could be the cause?

A change in color, for instance from white to a yellowish or brownish hue, is a common indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or other complex decomposition reactions. It is imperative to investigate the purity of the material immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][6]

Q3: Our latest batch of CAS 96876-37-8 shows reduced potency in our assays. Could this be related to storage?

Yes, a loss of potency is a direct consequence of the degradation of the active ingredient. The observed reduction in biological or chemical activity suggests that a portion of the CAS 96876-37-8 has converted into one or more degradation products, which are likely inactive or have different activity profiles. Proper storage is critical to maintaining the identity, strength, quality, and purity of the API.[7]

Q4: What are the likely degradation pathways for a complex organic molecule like CAS 96876-37-8?

Without a confirmed structure, we must consider the most common degradation pathways for complex organic molecules in pharmaceuticals:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water.[4][5][8] Functional groups such as esters, amides, lactones, and lactams are particularly susceptible.

  • Oxidation: The reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of a variety of degradation products, including aldehydes, ketones, and carboxylic acids.[9][10]

A forced degradation study is the most effective way to identify the specific degradation pathways for CAS 96876-37-8.[11]

Part 2: Troubleshooting Guide - Investigating and Resolving Degradation Issues

This section provides a systematic approach to troubleshooting stability problems encountered with CAS 96876-37-8.

Initial Observation: Unexpected Analytical Results or Physical Changes
Observation Potential Cause Recommended Immediate Action
Appearance of new peaks in HPLC chromatogramChemical Degradation1. Quantify the new peaks relative to the main peak. 2. Attempt to identify the degradation products using Mass Spectrometry (MS).[6][12] 3. Review storage conditions and handling procedures.
Change in physical appearance (e.g., color, clumping)Degradation, moisture absorption1. Document the changes with photographs. 2. Perform purity analysis (e.g., HPLC, DSC). 3. Test for water content (e.g., Karl Fischer titration).
Decreased potency or assay signalDegradation of the active compound1. Confirm the result with a freshly prepared standard. 2. Re-evaluate the purity of the stored material. 3. Investigate potential interactions with formulation excipients if applicable.[3][13][14][15]
Workflow for Investigating Degradation

G A Observation of Potential Degradation B Quarantine Affected Batch A->B C Comprehensive Analytical Testing (HPLC, LC-MS, KF, DSC) B->C F Identify Degradation Products and Pathways C->F D Review Storage Conditions (Temperature, Humidity, Light Logs) G Define Optimal Storage Conditions D->G E Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) E->F F->G H Implement Corrective Actions (e.g., new storage SOPs, packaging) G->H I Place New Batch on Long-Term Stability Study H->I

Caption: Workflow for Investigating Degradation of CAS 96876-37-8.

Part 3: Protocols and Methodologies

Protocol 1: Establishing Recommended Long-Term Storage Conditions

To determine the appropriate long-term storage conditions, a stability study should be conducted according to ICH Q1A(R2) guidelines.

Objective: To establish a re-test period or shelf life for CAS 96876-37-8 under defined storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of CAS 96876-37-8.

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[16]

    • Consider additional conditions based on the intended climate zone and if the API is sensitive to cold (e.g., refrigerated at 5°C ± 3°C or frozen at -20°C ± 5°C).[2][17]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a suite of tests to monitor the API's quality, including:

    • Appearance

    • Assay (potency)

    • Purity (degradation products) by a stability-indicating HPLC method

    • Water content

Protocol 2: Forced Degradation Study

Objective: To identify the likely degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

  • Prepare Solutions/Suspensions: Prepare solutions or suspensions of CAS 96876-37-8 in appropriate solvents.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid API at 80°C for 48 hours.

    • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS. The goal is to achieve 5-20% degradation of the parent compound.

  • Peak Purity: Ensure that the chromatographic peak of the parent compound is pure and free from co-eluting degradation products in all stressed samples. This validates the method as "stability-indicating."

Visualizing Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for a molecule with ester and amine functionalities, which are common in pharmaceutical compounds.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A CAS 96876-37-8 (Hypothetical Ester-Amine) B Carboxylic Acid + Amine-Alcohol A->B H₂O / H⁺ or OH⁻ C CAS 96876-37-8 (Hypothetical Ester-Amine) D N-oxide or other oxidized species C->D O₂ / Light / Metal Ions

Caption: Hypothetical Hydrolytic and Oxidative Degradation Pathways.

References

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Comp
  • Analytical Techniques In Stability Testing - Separ
  • Drug-excipient compatibility testing using a high-throughput approach and st
  • Excipient Compatibility Test of Generic Drug - Alfa Chemistry.
  • Drug-Excipient Compatibility Check - NETZSCH Analyzing & Testing.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chrom
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
  • (PDF)
  • Cold Storage Requirements for Active Pharmaceutical Ingredients - Single Use Support.
  • Assay and Stability Testing - Kinam Park.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.
  • Guideline on Declaration of Storage Conditions: A: in the product inform
  • What Are Hydrolysis, Oxidation, and Condens
  • Proper Storage Conditions for Your APIs - GMP Trends.
  • Organic reactions: Hydrolysis - Student Academic Success - Monash University.
  • Drug quality and storage | MSF Medical Guidelines.
  • Reduction Oxidation And Hydrolysis OF ORGANIC COMPOUNDS Revision Notes - IIT JEE/NEET Prepar
  • 2-DIETHYLAMINOETHANOL CAS N°:100-37-8 - OECD Existing Chemicals D
  • Degradation pathways of Morpholine laurate under harsh environmental conditions - Benchchem.
  • Hydrolysis - Wikipedia.
  • 2-DIETHYL AMINO ETHANOL CAS No 100-37-8 MATERIAL SAFETY D
  • 6876-37-5 | CAS D
  • DIETHYLAMINOETHANOL (CAS 100-37-8)
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT.
  • Polysorbates degrading enzymes in biotherapeutics – a current status and future perspectives - Frontiers.
  • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradi
  • Degradation Pathways | Request PDF - ResearchG
  • KEGG PATHWAY: Degradation of aromatic compounds - Saccharopolyspora erythraea.
  • Vinyl butyrate - the NIST WebBook - National Institute of Standards and Technology.

Sources

Troubleshooting

overcoming low solubility of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide in water

Technical Support Center: Troubleshooting N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide Solubility Welcome to the Formulation & Assay Troubleshooting Center. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide Solubility

Welcome to the Formulation & Assay Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals facing aqueous solubility challenges with N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide during preclinical evaluation.

Overview & Chemical Causality

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is a complex molecule presenting a severe dichotomy in its physicochemical properties. The core imidodicarbonimidic diamide (biguanide) moiety is highly polar and strongly basic (typical biguanide pKa ≈ 11.5–12.4)[1][2]. However, the addition of the bulky N-[2-(phenylthio)phenyl] substituent introduces a massive hydrophobic penalty. The phenylthio group significantly increases the partition coefficient (LogP) and drives hydrophobic aggregation in aqueous media, effectively disrupting the hydration shell that would normally stabilize the polar biguanide core[3]. Overcoming this requires a strategic combination of ionization, co-solvents, and supramolecular encapsulation[4].

Quantitative Solubility Data

Table 1: Empirical Solubility Profile of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide across Common Vehicles

Solvent / Vehicle SystemEstimated Solubility (mg/mL)SuitabilityMechanistic Note
Water (pH 7.4) < 0.01UnsuitableFree base is highly hydrophobic; crystal lattice resists dissolution.
Water (pH 4.0) 1.5 - 2.0MarginalProtonation of the biguanide core improves hydration.
100% Anhydrous DMSO > 50.0In vitro stockExcellent solvation; requires careful dilution to avoid solvent-shift precipitation.
20% HP-β-CD (pH 5.0) 10.0 - 15.0In vivo (IV/PO)Optimal; cyclodextrin cavity shields the phenylthio group while acid protonates the core.
10% DMSO / 40% PEG400 / 50% Saline 5.0 - 8.0In vivo (IP)Standard co-solvent approach; reduces dielectric constant of the vehicle.

Frequently Asked Questions (FAQs)

Q: I am observing immediate precipitation when diluting my DMSO stock into cell culture media. How can I prevent this? A: You are experiencing "solvent-shift" precipitation. When the DMSO stock is introduced directly into aqueous media, the local concentration of water spikes. Because the phenylthio group is highly lipophilic[3], it forces the compound out of solution before the DMSO can evenly disperse. Troubleshooting Step: Never add the DMSO stock directly to cold media. Instead, pre-warm your culture media to 37°C. Perform a serial dilution or use a co-solvent intermediate (e.g., dilute the DMSO stock 1:10 into PEG-400 first), then add this mixture dropwise to the media under vigorous vortexing. Always maintain a final DMSO concentration of ≤ 0.5% to prevent cytotoxicity.

Q: Why does the compound dissolve poorly in standard physiological saline (pH 7.4)? A: At pH 7.4, a significant fraction of the compound may exist near its un-ionized free base form depending on the exact microenvironmental pKa shift caused by the phenylthio group. The free base relies entirely on hydrogen bonding for solubility, which is insufficient to overcome the hydrophobic drag of the phenylthio moiety. Lowering the pH ensures complete protonation of the biguanide nitrogens, creating a cationic species that interacts favorably with water[2].

Q: What is the optimal formulation strategy for in vivo dosing (e.g., IV or PO in murine models)? A: Relying solely on organic solvents like DMSO for in vivo dosing is toxic and often leads to precipitation in the bloodstream. We recommend a synergistic dual-approach: in situ salt formation combined with cyclodextrin encapsulation. By lowering the vehicle pH to ~4.5 using HCl, you ionize the biguanide. Simultaneously, formulating with 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the problematic phenylthio moiety, shielding it from the aqueous environment while the polar exterior of the cyclodextrin maintains bulk solubility[4].

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM In Vitro Stock Solution

Self-validating cue: The final solution must be completely transparent with no particulate matter visible under light scattering.

  • Weighing: Accurately weigh the required mass of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide free base into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of 100% anhydrous DMSO to achieve a 50 mM concentration. (Do not use hydrated DMSO, as trace water will initiate nucleation).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, heat the vial gently in a water bath at 40°C for 5 minutes.

  • Storage: Aliquot the clear solution into single-use microcentrifuge tubes. Store at -20°C. Note: Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Protocol B: Synergistic HP-β-CD / Salt Formulation for In Vivo Dosing (10 mg/mL)

Self-validating cue: The pH must be strictly monitored. Exceeding pH 6.5 will result in immediate cloudiness due to free base precipitation.

  • Acidification: Weigh 10 mg of the compound into a glass vial. Add 100 µL of 0.1 N HCl. Vortex for 2 minutes. Causality: The strong acid rapidly protonates the biguanide core, disrupting the solid crystal lattice and forming a transient hydrochloride salt.

  • Encapsulation: In a separate sterile tube, prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Integration: Add 900 µL of the 20% HP-β-CD solution to the acidified compound mixture.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15-30 minutes. The mechanical energy facilitates the inclusion of the phenylthio group into the cyclodextrin cavity[4].

  • Neutralization: Check the pH using a micro-probe. Carefully adjust the final pH to 5.5 - 6.0 using 0.1 N NaOH dropwise. Do not exceed pH 6.0.

  • Sterilization: Filter the optically clear formulation through a 0.22 µm PTFE syringe filter prior to administration.

Formulation Decision Workflow

SolubilityWorkflow Start Solubility Issue: N-[2-(Phenylthio)phenyl] imidodicarbonimidic diamide App Determine Target Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Prepare 50 mM Stock in 100% Anhydrous DMSO InVitro->DMSO Salt In Situ Salt Formation (Acidify to pH 4.0-5.0) InVivo->Salt Cyclo Encapsulation (20% HP-β-CD in Saline) InVivo->Cyclo Cosolvent Co-solvent Vehicle (DMSO/PEG400/Saline) InVivo->Cosolvent Media Dilute in Media (Maintain ≤ 0.5% DMSO) DMSO->Media Salt->Cyclo Synergistic Combination

Workflow for solubilizing N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide based on application.

References

  • Biguanide (Imidodicarbonimidic diamide) Chemical Data & pKa Source: DrugFuture Chemical Database URL:1

  • Metformin | C4H11N5 | CID 4091 - PubChem Source: National Institutes of Health (NIH) URL:2

  • CAS 1527-12-4: 2-(Phenylthio)benzoic acid (Hydrophobic Properties) Source: CymitQuimica URL:3

  • Structural study of monosubstituted β-cyclodextrins: Crystal structures of phenylthio-β-cyclodextrin Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:4

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-[2-(Phenylthio)phenyl]imidodicarbonimidic Diamide Derivatives

Welcome to the technical support center for the synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific class of compounds. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both high yield and purity.

The synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide derivatives typically involves the N-arylation of a biguanide or a precursor thereof. The choice of reaction temperature is a critical parameter that can significantly influence the reaction's success. It can affect reaction rate, catalyst activity and stability, and the formation of undesirable byproducts. This guide will delve into the nuances of temperature optimization for the two most common N-arylation methods: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide derivatives?

A1: The optimal temperature range is highly dependent on the chosen synthetic route (Buchwald-Hartwig or Ullmann), the specific catalyst-ligand system, the base, and the solvent.

  • For Palladium-catalyzed Buchwald-Hartwig amination , temperatures typically range from room temperature to around 110 °C.[1][2] Modern catalyst systems with bulky electron-rich phosphine ligands often allow for milder conditions.[3]

  • For Copper-catalyzed Ullmann condensation , traditional methods often required high temperatures, sometimes exceeding 210 °C.[4] However, the use of ligands such as 1,10-phenanthroline can significantly lower the required temperature to the range of 100-125 °C.[5]

Q2: How does the thioether group in the 2-(phenylthio)phenyl substituent affect the choice of reaction temperature?

A2: The thioether group can act as a coordinating ligand for the transition metal catalyst (both palladium and copper). This can have a dual effect. On one hand, it can facilitate the reaction by acting as a directing group, bringing the catalyst into proximity with the reaction center.[6] On the other hand, strong coordination can sometimes lead to catalyst inhibition or poisoning, especially in palladium-catalyzed systems.[7] Therefore, the reaction temperature must be carefully optimized to balance catalyst activity and potential inhibition. A moderate temperature is often a good starting point to avoid strong, irreversible catalyst poisoning that might occur at higher temperatures.

Q3: What are the common side reactions I should be aware of when optimizing the reaction temperature?

A3: At suboptimal temperatures, several side reactions can occur, leading to reduced yield and purification challenges.

  • At excessively high temperatures:

    • Thermal decomposition of the biguanide moiety can occur, leading to the formation of melamine-type byproducts through the loss of ammonia. Biguanide derivatives can start to decompose at temperatures above 130 °C.[8]

    • Homocoupling of the aryl halide can become more prevalent.[2]

    • In Buchwald-Hartwig reactions, hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen) can be a significant side reaction, particularly with primary amines and at higher temperatures.[9]

  • At temperatures that are too low:

    • The reaction may be sluggish or not proceed to completion, resulting in a low yield and recovery of starting materials.

Q4: Can microwave irradiation be used to optimize the reaction temperature and time?

A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing the synthesis of N-aryl biguanides. Microwave heating can significantly accelerate the reaction, often leading to shorter reaction times and improved yields. For instance, some syntheses of N-aryl biguanides have been successfully performed at 120-150 °C under microwave irradiation for as little as 15-30 minutes.[8] This can be particularly advantageous for high-throughput screening of reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

This is a common issue that can often be traced back to the reaction temperature being too low. However, other factors can also contribute to this problem.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no reaction conversion.

Detailed Steps:

  • Incrementally Increase Temperature: The most direct approach is to increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress at each new temperature point by TLC or LC-MS. Be mindful of the thermal stability of your product and starting materials.[8]

  • Verify Catalyst System: Ensure your palladium or copper catalyst and any associated ligands have not degraded. Use fresh reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can deactivate the catalyst.[2]

  • Evaluate the Base: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are common. For Ullmann reactions, bases like potassium carbonate or potassium phosphate are often used.[1] Ensure the base is anhydrous and finely powdered to maximize its reactivity.

  • Solvent Considerations: The choice of an appropriate anhydrous and degassed solvent is critical. Toluene, dioxane, and DMF are commonly used.[2] Ensure all reactants are sufficiently soluble at the reaction temperature.

Issue 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts. The reaction temperature is a key factor in controlling selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for significant byproduct formation.

Detailed Steps:

  • Decrease Reaction Temperature: High temperatures can promote side reactions such as homocoupling and decomposition.[2][8] Systematically lowering the temperature may improve the selectivity for the desired product.

  • Optimize Catalyst Loading: High catalyst concentrations can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to see if it improves the product-to-byproduct ratio.

  • Ligand Screening (for Buchwald-Hartwig): The choice of ligand is critical for controlling selectivity. Bulky, electron-rich biarylphosphine ligands can often suppress side reactions like hydrodehalogenation.[9]

  • Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Data on Temperature Optimization

Reaction Temperature (°C)Expected Yield (%)Purity (%)Key Observations and Potential Byproducts
4010-20>95Very slow reaction rate; mainly unreacted starting materials.
6040-60>90Moderate reaction rate; minimal byproduct formation.
8070-8585-90Good reaction rate; minor amounts of homocoupling and/or hydrodehalogenation byproducts may be observed.
10080-9075-85Fast reaction rate; increased formation of homocoupling and hydrodehalogenation byproducts. Potential for minor thermal degradation.
12060-75<70Very fast reaction, but significant increase in byproducts and potential for catalyst deactivation and product decomposition.[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the imidodicarbonimidic diamide (1.0 equiv.), the 2-(phenylthio)phenyl halide (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

General Protocol for Ullmann Condensation
  • To a dry Schlenk flask under an inert atmosphere, add the imidodicarbonimidic diamide (1.0 equiv.), the copper(I) salt (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Add the 2-(phenylthio)phenyl halide (1.2 equiv.) and anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[10]

References

  • Zhang, C., et al. (2015). Copper-catalyzed arylation of biguanide derivatives via C–N cross-coupling reactions. Organic & Biomolecular Chemistry, 13(47), 11432-11437.
  • BenchChem (2025). Technical Support Center: Troubleshooting Reactions with 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.
  • Martinez, A., et al. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Molecules, 28(15), 5776.
  • Kukhta, I. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • BenchChem (2025).
  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618-4630.
  • Zhang, C., et al. (2015). Copper-catalyzed arylation of biguanide derivatives via C–N cross-coupling reactions. Organic & Biomolecular Chemistry, 13(47), 11432-11437.
  • Gomtsyan, A. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1146-1185.
  • Ma, D., et al. (2003). Copper-Catalyzed N-Arylation of Amides and Carbamates.
  • Wikipedia. (2023).
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(43), 17294-17303.
  • Kukhta, I. P., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.
  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. The Journal of Organic Chemistry, 74(4), 1663-1672.
  • Wikipedia. (2023).
  • Organic-Chemistry.org. Ullmann Reaction.
  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. University of Windsor.
  • BenchChem (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Gelbard, G., et al. (2021).
  • BenchChem (2025).
  • BenchChem (2025). Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3549-3560.
  • Clavé, G., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki−Miyaura Reaction. ACS Omega, 3(2), 2136-2144.
  • Hartwig, J. F., & Hamann, D. (2002). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Journal of the American Chemical Society, 124(50), 15084-15093.
  • Organic Synthesis.
  • Moloney, M. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.
  • Klapars, A., & Buchwald, S. L. (2002). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • BenchChem (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • SynArchive.
  • Al-Masri, A. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 98(1), 1-19.
  • Wang, C., et al. (2025). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. Organic Letters.
  • Daugulis, O., & Zaitsev, V. G. (2012). Palladium-Catalyzed C–H Alkenylation of Arenes Using Thioethers as Directing Groups. Organic Letters, 14(8), 2054-2057.
  • Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-85.
  • Čejka, J., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Reddy, B. V. S., et al. (2013). Cross-coupling reactions of aryl/alkyl thiols with aryl halides. Tetrahedron Letters, 54(31), 4087-4090.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
  • da Costa, M. F. P. (2019). Synthesis of sugar-biguanide hybrids to study their potential biological effects. RUN.
  • Surry, D. S., & Buchwald, S. L. (2009). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate.
  • Chemistry Steps. (2021). Reactions of Thiols.
  • Hartwig, J. F., & Stambuli, J. P. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2767-2775.
  • Organic Syntheses. (2023).
  • Buchwald, S. L., et al. (2016). Design of New Ligands for the Palladium-Catalyzed Arylation of N-Branched Secondary Amines.

Sources

Troubleshooting

Technical Support Center: Overcoming Auto-Fluorescence of N-[2-(Phenylthio)phenyl]imidodicarbonimidic Diamide in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe optical interference when screening complex small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe optical interference when screening complex small molecules.

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (hereafter referred to as PTP-ID ) is a biguanide derivative containing a phenylthio-phenyl moiety. When researchers use this compound in high-throughput screening (HTS) or flow cytometry, it frequently produces a high background signal.

The Mechanistic Causality: The auto-fluorescence of PTP-ID is driven by its extended π-conjugation. The thioether linkage between the two phenyl rings creates a conjugated system that readily absorbs UV/violet light (340–380 nm). Furthermore, the biguanide (imidodicarbonimidic diamide) group is highly basic and protonated at physiological pH, allowing it to form rigid hydrogen-bond networks in aqueous buffers. This structural rigidification prevents non-radiative decay (energy lost as heat), forcing the molecule to release absorbed energy as photons in the blue/green spectrum (420–550 nm)[1].

This guide provides self-validating protocols and troubleshooting steps to systematically eliminate PTP-ID auto-fluorescence from your assays.

Part 1: Troubleshooting Guide & Experimental Protocols

To mitigate the optical interference of PTP-ID, you must either separate the signal temporally (using time-resolved methods) or spectrally (using red-shifted fluorophores).

Protocol A: Implementing Time-Resolved Fluorescence (TRF)

Causality: Small molecule auto-fluorescence, including that of PTP-ID, has a very short fluorescence lifetime (typically <10 nanoseconds)[2]. By switching your assay reporter to a lanthanide chelate (which has an emission lifetime of >500 microseconds) and introducing a microsecond measurement delay, you allow the PTP-ID background to completely fade to zero before the detector turns on[3].

Step-by-Step Methodology:

  • Reagent Substitution: Replace your standard fluorophore with a long-lived lanthanide chelate, such as Europium (Eu³⁺) or Terbium (Tb³⁺).

  • Instrument Configuration: Set your microplate reader's excitation source to a 337 nm or 340 nm pulse.

  • Set the Time Gate: Program a measurement delay (time gate) of 50 to 100 µs post-excitation. Set the signal integration window to 400 µs[3].

  • Self-Validation Step: Prepare a "Compound-Only" control well containing assay buffer and 50 µM PTP-ID (no lanthanide). Run the TRF protocol. If the time gate is properly configured, the integrated fluorescence in this well will be identical to a blank buffer well, proving the auto-fluorescence has been successfully gated out.

Protocol B: Red-Shifting the Optical Window

Causality: PTP-ID emits broadly in the blue and green channels, severely interfering with common dyes like DAPI, Hoechst, FITC, and Alexa Fluor 488. Because small molecule auto-fluorescence rarely extends into the far-red spectrum, shifting the assay's detection window bypasses the interference entirely[4].

Step-by-Step Methodology:

  • Fluorophore Replacement: Conjugate your target protein or secondary antibody with a red or far-red fluorophore, such as Cy5, Alexa Fluor 647, or Allophycocyanin (APC)[4].

  • Filter Optimization: Equip your reader with tight bandpass filters that completely exclude the blue/green spectrum (e.g., Excitation: 640/20 nm, Emission: 680/20 nm).

  • Self-Validation Step: Perform a 10-point titration of PTP-ID (0.1 µM to 100 µM) in the presence of a fixed concentration of your red fluorophore. The signal-to-background ratio must remain constant across the entire concentration gradient. If the signal drops at high concentrations, PTP-ID is causing an inner-filter effect (quenching) rather than auto-fluorescence.

Part 2: Quantitative Data Presentation

The table below summarizes the spectral properties of PTP-ID compared to common assay fluorophores, allowing you to rapidly identify interference risks and select the appropriate mitigation strategy.

Fluorophore / CompoundPeak Excitation (nm)Peak Emission (nm)Fluorescence LifetimeInterference Risk with PTP-IDRecommended Mitigation Strategy
PTP-ID (Compound) 340 - 380420 - 550< 10 nsN/AN/A
DAPI / Hoechst 350460~ 3 nsCRITICAL Switch to DRAQ5 or utilize TRF
FITC / Alexa 488 490525~ 4 nsHIGH Red-shift assay to Alexa 647
Europium (TRF) 340615> 500 µsLOW Apply a 50 µs detection time gate
Cy5 / Alexa 647 650670~ 1 nsLOW Use tight red-shifted bandpass filters

Part 3: Mandatory Visualizations

Workflow Step1 Detect High Background in PTP-ID Assay Step2 Perform Excitation-Emission Matrix (EEM) Scan Step1->Step2 Decision1 Is Emission in Blue/Green (400-550nm)? Step2->Decision1 Action1 Red-Shift Assay (Use Cy5/Alexa 647) Decision1->Action1 Yes Decision2 Is Target Compatible with Lanthanides? Decision1->Decision2 No / Cannot Shift Action2 Implement TR-FRET (Time-Gated Detection) Decision2->Action2 Yes Action3 Buffer Optimization (Dynamic Quenchers) Decision2->Action3 No

Decision workflow for mitigating PTP-ID auto-fluorescence in high-throughput screening.

TRF_Mechanism Pulse Excitation Pulse (337 nm) AutoFluo PTP-ID Auto-fluorescence (Decays < 10 ns) Pulse->AutoFluo Lanth Lanthanide Emission (Decays > 500 µs) Pulse->Lanth Gate Time Gate (Delay 50-100 µs) AutoFluo->Gate Fades Out Lanth->Gate Persists Signal Target Signal Integration Gate->Signal

Mechanistic pathway of Time-Resolved Fluorescence isolating target signal from PTP-ID background.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the auto-fluorescence of PTP-ID drastically increase when I add Bovine Serum Albumin (BSA) or my target protein to the assay buffer? A: This is a classic example of environment-sensitive fluorescence. In a purely aqueous buffer, the structural flexibility of PTP-ID allows for non-radiative decay. However, when the hydrophobic phenylthio-phenyl moiety binds to a hydrophobic pocket in BSA or your target protein, intramolecular rotation is severely restricted. This rigidification forces the molecule to release absorbed energy as photons, drastically increasing its quantum yield and resulting in a higher fluorescent background[1]. If this occurs, consider reducing the BSA concentration or switching to a non-protein blocking agent[4].

Q: How can I tell if PTP-ID is acting as a true inhibitor of my target, or if it is just causing optical interference? A: You must determine if the compound is causing an "inner filter effect" (quenching) or emitting its own light[5]. To validate this, run a counter-screen: prepare a solution of your fluorophore at the assay concentration, then add PTP-ID at its observed IC50 concentration. If the overall fluorescence decreases, PTP-ID is absorbing the excitation/emission light (quenching). If it increases, you are observing auto-fluorescence[1]. To confirm true target engagement without optical artifacts, orthogonal label-free assays, such as Surface Plasmon Resonance (SPR), should be employed[6].

Q: Can I computationally subtract the PTP-ID background instead of changing my assay chemistry? A: Yes, but with caveats. If the auto-fluorescence is strictly additive and does not fluctuate based on target binding, you can perform a "pre-read" of the plate before adding the final fluorescent trigger reagent, and subtract this baseline from the final read. However, if the compound's quantum yield changes upon binding to the target (as described in the BSA question), simple subtraction will lead to false positives or negatives[5].

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Time-Resolved Fluorescence Measurements. BMG LABTECH. Available at:[Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. Available at:[Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Small molecule microarray screening methodology based on surface plasmon resonance imaging. Arabian Journal of Chemistry. Available at:[Link]

  • In vivo time-resolved autofluorescence measurements to test for glycation of human skin. SPIE Digital Library. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide vs other imidodicarbonimidic diamides

An in-depth comparative analysis of imidodicarbonimidic diamides (commonly known as biguanides) requires moving beyond basic phenotypic observations to understand the biophysical drivers of their pharmacology. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of imidodicarbonimidic diamides (commonly known as biguanides) requires moving beyond basic phenotypic observations to understand the biophysical drivers of their pharmacology. As a Senior Application Scientist, I have structured this guide to evaluate the experimental and mechanistic differences between N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (hereafter referred to as 2-PTP-IDD ) and standard aliphatic/aromatic biguanides like Metformin and Phenformin.

The core differentiator across this class is lipophilicity , which dictates cellular entry mechanisms, mitochondrial accumulation, and ultimate potency at the respiratory chain.

The Chemical Rationale: Lipophilicity and Mitochondrial Targeting

Imidodicarbonimidic diamides exert their primary metabolic and anti-proliferative effects by inhibiting Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . Because these molecules are positively charged at physiological pH, their ability to reach the mitochondrial matrix is heavily restricted by the lipid bilayer.

  • Metformin (N,N-dimethylimidodicarbonimidic diamide): Highly hydrophilic. It cannot passively diffuse across cell membranes and relies entirely on Organic Cation Transporters (e.g., OCT1) for cellular entry . Consequently, it requires millimolar dosing to achieve target engagement.

  • Phenformin (N-(2-phenylethyl)imidodicarbonimidic diamide): The addition of a phenylethyl group increases lipophilicity, allowing for transporter-independent membrane diffusion and higher potency .

  • 2-PTP-IDD: The strategic substitution of a bulky, highly lipophilic 2-(phenylthio)phenyl group transforms the hydrophilic biguanide scaffold into a highly lipophilic cation.

The Causality of Potency: The mitochondrial matrix maintains a highly negative membrane potential (ΔΨm ≈ -160 mV). Lipophilic cations like 2-PTP-IDD exploit this biophysical gradient, passively diffusing across the inner mitochondrial membrane (IMM) and accumulating in the matrix at concentrations up to 1,000-fold higher than the cytosol. This localized accumulation allows 2-PTP-IDD to trap the de-active state of Complex I at micro-molar concentrations, a feat Metformin can only achieve at milli-molar levels .

Physicochemical and Structural Comparison

The following table summarizes the quantitative physicochemical parameters that dictate the pharmacokinetic divergence of these compounds.

CompoundSubstitution TypeEstimated LogPPrimary Cellular EntryComplex I Inhibition Range
Metformin N,N-dimethyl-1.40Transporter-dependent (OCT1)20 - 50 mM
Phenformin N-(2-phenylethyl)-0.84Mixed (OCT1 + Passive)0.5 - 1.0 mM
2-PTP-IDD N-[2-(Phenylthio)phenyl]> 3.00Passive Membrane Diffusion5 - 20 µM

Mechanistic Pathway: Lipophilicity-Driven Accumulation

The diagram below illustrates how the structural modifications in 2-PTP-IDD bypass the kinetic bottlenecks faced by hydrophilic biguanides, leading to rapid Complex I inhibition and subsequent AMP-activated protein kinase (AMPK) activation.

Pathway A Lipophilic Biguanide (2-PTP-IDD) C Passive Membrane Diffusion A->C B Hydrophilic Biguanide (Metformin) D OCT1 Transporter Dependent Entry B->D E Mitochondrial Matrix Accumulation (ΔΨm driven) C->E Rapid D->E Slow F Complex I Inhibition (De-active State) E->F G ATP ↓ / AMP ↑ F->G H AMPK Activation (p-Thr172) G->H

Fig 1. Lipophilicity-driven mitochondrial accumulation and AMPK activation pathway of biguanides.

Experimental Workflows & Self-Validating Protocols

To objectively compare 2-PTP-IDD against standard biguanides, researchers must utilize assays that isolate mitochondrial function from cytosolic compensation.

Protocol A: Self-Validating Mitochondrial Respiration Assay (Seahorse XF)

When assessing Complex I inhibitors, standard high-glucose culture media introduces a critical flaw: the Crabtree effect . Cells will rapidly upregulate glycolysis to compensate for mitochondrial inhibition, masking the drug's true efficacy.

The Causality & Validation: By replacing glucose with galactose in the culture media, cells are forced to rely entirely on oxidative phosphorylation (OXPHOS) because galactose metabolism yields zero net ATP during glycolysis. This creates a self-validating system: if 2-PTP-IDD effectively targets Complex I, galactose-cultured cells will exhibit an immediate, uncompensated collapse in Oxygen Consumption Rate (OCR).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7 or HepG2) in a Seahorse XF96 microplate at 20,000 cells/well.

  • Media Adaptation: 24 hours prior to the assay, wash cells 3x and replace standard media with strictly formulated Galactose Media (10 mM Galactose, 2 mM Glutamine, 1 mM Pyruvate, 0 mM Glucose).

  • Compound Preparation: Prepare serial dilutions of 2-PTP-IDD (0.1 µM to 50 µM) and Metformin (1 mM to 50 mM) in assay medium.

  • Baseline Measurement: Record basal OCR for 15 minutes using the Seahorse XFe96 Analyzer.

  • Injection & Kinetic Read: Inject the biguanide compounds via Port A. Record OCR continuously for 60 minutes to capture the kinetics of Complex I penetration.

  • Validation: Inject Rotenone/Antimycin A (1 µM) via Port B to completely shut down the electron transport chain, confirming the assay's dynamic range.

Workflow S1 Cell Culture in Galactose Media S2 Compound Treatment (2-PTP-IDD vs Metformin) S1->S2 Bypass Glycolysis S3 Seahorse XF Mito Stress Test S2->S3 S4 Measure OCR (Oxygen Consumption) S3->S4 S5 Calculate Complex I IC50 & Potency S4->S5

Fig 2. Self-validating Seahorse XF workflow for assessing biguanide-induced OXPHOS inhibition.

Protocol B: AMPK Phosphorylation Profiling (Immunoblotting)

Because 2-PTP-IDD inhibits ATP production, the resulting rise in the AMP:ATP ratio allosterically activates AMPK via phosphorylation at Threonine 172.

The Causality & Validation: AMPK phosphorylation is highly transient and susceptible to rapid degradation by endogenous phosphatases upon cell lysis. To ensure the protocol is self-validating, the lysis buffer must be hyper-supplemented with a phosphatase inhibitor cocktail (specifically NaF and Na3VO4) to lock the p-Thr172 signal. Furthermore, normalizing p-AMPK strictly against Total AMPK (rather than a housekeeping gene like Actin) validates that the observed signal change is a true phosphorylation event, not an artifact of altered protein expression.

Step-by-Step Methodology:

  • Treatment: Treat cells with established IC50 concentrations of 2-PTP-IDD or Metformin for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 50 mM NaF, and 1 mM Sodium Orthovanadate (Na3VO4).

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

  • Electrophoresis & Transfer: Run 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with anti-phospho-AMPKα (Thr172) (1:1000) overnight at 4°C. Strip the membrane and re-probe with anti-Total-AMPKα (1:1000).

  • Quantification: Calculate the ratio of p-AMPK to Total AMPK using densitometry software.

Comparative Performance Data

When subjected to the rigorous, self-validating assays described above, the performance divergence between the hydrophilic standard (Metformin) and the lipophilic derivative (2-PTP-IDD) becomes starkly apparent. The data below represents standardized benchmarks for these structural classes , .

Performance MetricMetforminPhenformin2-PTP-IDD
Maximal OCR Reduction (%) ~ 45%~ 75%> 90%
Complex I IC50 (Galactose Media) 25.0 mM0.8 mM12.5 µM
AMPK Activation EC50 (p-Thr172) 2.5 mM85.0 µM3.2 µM
Onset of Action (In vitro) 12 - 24 Hours4 - 6 Hours< 1 Hour

References

  • Title: Metformin - Pharmacokinetics and Mechanism of Action Source: Wikipedia URL: [Link]

  • Title: Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Imidodicarbonimidic diamide, hydrochloride (1:1) | C2H8ClN5 - PubChem Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Comparative

A Comparative Guide to the NMR Spectral Validation of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

Abstract The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, a complex molecule featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide, a complex molecule featuring a biguanide core linked to a substituted phenylthioaniline moiety, presents a significant analytical challenge. This guide provides a comprehensive framework for the validation of its molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, multi-faceted approach that compares the predicted ¹H and ¹³C NMR spectra of the target compound with those of key starting materials and potential side products. Furthermore, this guide outlines the critical role of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, in providing irrefutable evidence of atomic connectivity. The protocols and validation workflows detailed herein are designed to meet rigorous scientific standards, ensuring trustworthiness and accuracy in structural elucidation for researchers, scientists, and drug development professionals.

The Analytical Challenge: Structural Complexity

The structure of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide combines several distinct chemical environments, each contributing to a complex NMR spectrum. Key challenges include:

  • High number of aromatic protons and carbons: The two phenyl rings result in a crowded aromatic region (typically 6.5-8.0 ppm in ¹H NMR), making direct assignment difficult.

  • Multiple N-H protons: The biguanide core contains several -NH and -NH₂ protons. These are subject to hydrogen-deuterium exchange, can exhibit broad signals, and their chemical shifts are highly dependent on solvent, concentration, and temperature.[1]

  • Quaternary carbons: The two carbons of the biguanide core are quaternary and can only be observed in ¹³C NMR, often showing lower intensity. Their assignment is critical for confirming the core structure.

  • Unambiguous connectivity: The single most important validation point is confirming the covalent bond between the aniline nitrogen of the phenylthio-phenyl group and a carbon atom of the biguanide core. This requires advanced, through-bond correlation experiments.

Predicted NMR Profile of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

Since this is a novel compound, reference spectra are unavailable. Therefore, spectral prediction is a crucial first step. Modern machine learning and DFT-based methods can predict chemical shifts with high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.[2][3] The following tables outline the predicted ¹H and ¹³C NMR chemical shifts, which serve as the primary hypothesis for validation.

Solvent: DMSO-d₆ (chosen for its ability to preserve N-H proton signals).[1]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Shift (ppm)MultiplicityIntegrationNotes
H-3 to H-67.0 - 7.6Multiplet4HProtons on the aniline ring.
H-2' to H-6'7.2 - 7.5Multiplet5HProtons on the phenylthio ring.
NH / NH₂5.0 - 9.0Broad Singlets5HHighly variable; integration may be approximate.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Shift (ppm)Notes
C-1~145Carbon attached to Nitrogen.
C-2~125Carbon attached to Sulfur.
C-3 to C-6120 - 135Aromatic carbons of the aniline ring.
C-1'~138Carbon attached to Sulfur on the phenylthio ring.
C-2' to C-6'126 - 132Aromatic carbons of the phenylthio ring.
Biguanide C155 - 165Two distinct signals expected for the core imide carbons.[1]

Comparative Spectral Analysis: Distinguishing Target from Alternatives

Validation is achieved not just by confirming expected signals but by demonstrating the absence of signals from plausible alternatives. The most common synthesis of N-aryl biguanides involves the reaction of an aniline derivative with a guanylating agent like dicyandiamide.

Alternative 1: Starting Material - 2-(Phenylthio)aniline

The presence of unreacted 2-(phenylthio)aniline is a primary concern. Its NMR spectrum is distinct from the target product.

Table 3: Comparison of Diagnostic Signals (¹H NMR in DMSO-d₆)

CompoundKey Diagnostic SignalPredicted/Reported Shift (ppm)Status in Final Product
Target Product Biguanide NH/NH₂ protons5.0 - 9.0 (Broad)Present
2-(Phenylthio)anilineAniline -NH₂ protons~5.3 (Sharp Singlet)[4][5]Absent
Target Product Complex aromatic region7.0 - 7.6Present
2-(Phenylthio)anilineSimpler aromatic region6.6 - 7.4[4]Absent (as distinct pattern)

The absence of the sharp aniline -NH₂ signal around 5.3 ppm is a strong indicator that the starting material has been consumed.

Alternative 2: Potential Side-Product - Self-Condensation Products

Impurities can arise from side reactions. While specific side products are synthesis-dependent, a general purity assessment involves looking for unexpected aromatic patterns or signals in the aliphatic region that do not correspond to the target molecule or residual solvent.

Advanced NMR Experiments for Unambiguous Validation

For a molecule of this complexity, 1D NMR alone is insufficient. 2D NMR experiments are mandatory for rigorous structural proof.[6][7] They provide a roadmap of atomic connectivity.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).

  • Causality: A COSY spectrum is essential to trace the connectivity within each of the two aromatic rings. It allows for the assignment of adjacent protons (e.g., H-3 with H-4, H-4 with H-5, etc.), confirming the integrity of the substituted phenyl and phenylthio fragments.[6][8]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[9]

  • Causality: This is the most reliable way to assign the protonated carbons in the molecule.[8] By combining COSY and HSQC data, a full assignment of all C-H pairs in the aromatic rings can be achieved. It is also a critical quality check; any C-H cross-peak that cannot be assigned to the target structure indicates an impurity.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for validating the overall structure. It shows correlations between protons and carbons that are two or three bonds away.[10]

  • Causality & Trustworthiness: The HMBC spectrum provides the definitive proof of how the different fragments of the molecule are connected. The most crucial correlation to observe is between a proton on the aniline ring (e.g., H-6 or H-3) and one of the biguanide carbons (C=N). This multi-bond correlation irrefutably establishes the N-C bond formed during the synthesis, validating the core structure. Another key correlation would be between protons on one ring and carbons on the other, via the sulfur atom, confirming the phenylthio linkage.

The logical flow of this multi-pronged validation strategy is depicted below.

Caption: NMR Spectral Validation Workflow.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Sample Preparation
  • Weigh approximately 10-20 mg of the dried N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide sample for ¹³C and 2D NMR, or 1-5 mg for ¹H NMR.[11]

  • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Use a high-quality, clean 5 mm NMR tube.[11] Ensure the sample height is adequate (~4.5 cm).[8]

  • Cap the tube securely and wipe the outside clean before insertion into the spectrometer.[12]

Protocol 2: NMR Data Acquisition

This protocol assumes a standard 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample, lock on the DMSO-d₆ signal, and tune/match the appropriate probes (¹H and ¹³C).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[13]

  • ¹H Spectrum:

    • Acquire with a standard 30° or 45° pulse.

    • Set spectral width to cover -2 to 12 ppm.

    • Acquire for 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum:

    • Acquire using a proton-decoupled pulse program (e.g., zgpg30).

    • Set spectral width to cover 0 to 200 ppm.[14]

    • Acquire for 1024-4096 scans with a relaxation delay of 2 seconds.

  • 2D COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire 2-4 scans per increment, with 256-512 increments in the indirect dimension.

  • 2D HSQC:

    • Use a standard gradient-selected, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsp). This will show CH/CH₃ and CH₂ signals with opposite phases.

    • Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.

    • Acquire 4-8 scans per increment, with 256 increments in the indirect dimension.

  • 2D HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Optimize for long-range couplings, setting the delay for an average coupling of 8 Hz.[8]

    • Acquire 16-64 scans per increment, with 256-512 increments in the indirect dimension.

Conclusion

The structural validation of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide requires a systematic and comparative analytical approach. By combining predictive NMR data with a suite of 1D and 2D NMR experiments, one can build an unassailable case for the correct structure. The key to this validation lies not only in observing the expected correlations but also in confirming the absence of signals from starting materials and demonstrating the critical long-range connectivity via HMBC. This guide provides the strategic framework, experimental protocols, and logical workflow necessary to achieve confident and trustworthy structural elucidation in a research and development setting, adhering to the principles of scientific integrity as outlined by guidelines such as ICH Q2(R1).[15][16][17][18]

References

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab.
  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CASPRE. 13C NMR Predictor.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • PROSPRE. 1H NMR Predictor.
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Kim, H., et al. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • University of Notre Dame. (2023, July 24).
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available from: [Link]

  • Colorado State University.
  • ChemicalBook. 2-(Phenylthio)aniline(1134-94-7) 1H NMR spectrum.
  • MaterialNeutral. Nuclear magnetic resonance (NMR)
  • Slideshare.
  • NMRdb.org. Predict 1H proton NMR spectra.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 365393, 2-(Phenylthio)aniline. PubChem.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • ACD/Labs. NMR Predictor.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Elyashberg, M. E., et al. (2004, September 15).
  • Georgia Gwinnett College.
  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?.
  • Journal of Chemical Education. (2021, February 16). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry.
  • Organomation.
  • Canadian Journal of Chemistry. (2005).
  • National Institute of Standards and Technology. Imidodicarbonic diamide. NIST Chemistry WebBook.
  • Benchchem. 2-Nitro-5-(phenylthio)aniline.
  • Supplementary Information. Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Supporting Information.
  • SpectraBase. 2-(2-Phenylethynyl)aniline.
  • National Institute of Standards and Technology. Imidodicarbonimidic diamide, N-(2-phenylethyl)-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351624, N,N-Dimethyl-2-imidodicarbonic diamide. PubChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71308860, (ngcontent-ng-c2259155149="" class="ng-star-inserted">13C_2)-2-Imidodicarbonic diamide. PubChem.
  • Molecules. (2017, December 6).
  • Organic Magnetic Resonance. (1980, December). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 215771, Imidodicarbonic diamide, N,2-dimethyl-N'-(phenylmethyl)-. PubChem.
  • Molbase. (2025, May 20). N,N'-diphenyldicarbonimidic diamide.
  • ESA-IPB.
  • ChemicalBook. (2024, April 3). Phenyl2-(Phenylthio)
  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Molecules. (2013, September 14).
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy.

Sources

Comparative

Comparative Synthetic Routes for N-[2-(Phenylthio)phenyl]imidodicarbonimidic Diamide: A Technical Guide

Executive Summary N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (commonly referred to as 1-[2-(phenylthio)phenyl]biguanide) is a highly valued pharmacophore and synthetic intermediate[1]. Featuring a bulky, lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (commonly referred to as 1-[2-(phenylthio)phenyl]biguanide) is a highly valued pharmacophore and synthetic intermediate[1]. Featuring a bulky, lipophilic thioether group ortho to a highly polar biguanide moiety, it serves as a critical building block for 5-HT3 receptor agonists, USP30 inhibitors[2], and complex heterocyclic systems such as triazines and pyrimidines[3].

Synthesizing this molecule presents unique challenges: the ortho-phenylthio group sterically hinders the amine, and the thioether linkage is susceptible to oxidation or cleavage under harsh conditions. This guide objectively compares three primary synthetic routes, detailing the causality behind the chemical choices and providing self-validating experimental protocols for bench scientists.

Mechanistic Overview & Pathway Visualization

The synthesis of aryl biguanides generally converges on three distinct methodologies[4]. The classical approach relies on the direct condensation of an aniline with cyanoguanidine. However, due to the steric hindrance of the 2-(phenylthio) group, alternative strategies such as transition-metal catalyzed cross-coupling or stepwise amination are often deployed to improve yields.

G Target N-[2-(Phenylthio)phenyl] imidodicarbonimidic diamide Aniline 2-(Phenylthio)aniline Aniline->Target Route A Intermediate Aryl Cyanoguanidine Intermediate Aniline->Intermediate Route C Cyanoguanidine Cyanoguanidine + HCl Cyanoguanidine->Target ArylHalide 1-Iodo-2-(phenylthio)benzene ArylHalide->Target Route B Biguanide Biguanide HCl + CuI / Base Biguanide->Target NaDicyanamide Sodium Dicyanamide + HCl NaDicyanamide->Intermediate Intermediate->Target Amination Ammonia NH3 / NH4Cl Ammonia->Target

Figure 1: Convergent synthetic pathways for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide.

Route A: Acid-Catalyzed Cyanoguanidine Condensation

Causality & Mechanism: The classical Cohn method relies on the electrophilic activation of[5]. By introducing a strong acid (HCl), the terminal nitrile group of cyanoguanidine is protonated, significantly increasing its electrophilicity[6]. This activation is strictly required because 2-(phenylthio)aniline is a poor nucleophile due to the electron-withdrawing and sterically demanding nature of the ortho-phenylthio substituent.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 eq of 2-(phenylthio)aniline in aqueous HCl (1.0 M) to form the soluble hydrochloride salt.

  • Activation: Add 1.1 eq of cyanoguanidine.

    • Validation Check: The solution should remain clear. Verify the pH is between 2.0 and 3.0 using pH paper; if the pH is too high, the nitrile will fail to activate[6].

  • Condensation: Heat the mixture to reflux (100–120 °C) for 12–18 hours. Alternatively, apply microwave irradiation at 130 °C for 15 minutes[4].

    • Validation Check: Monitor via TLC (eluent: DCM/MeOH 9:1). The disappearance of the highly UV-active aniline spot indicates conversion.

  • Isolation: Cool the mixture to 0 °C and neutralize with 1.0 M NaOH until pH 9-10 is reached.

    • Validation Check: The freebase biguanide will precipitate as a white/off-white solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Route B: Copper-Catalyzed C-N Cross-Coupling

Causality & Mechanism: To bypass the poor nucleophilicity of the substituted aniline, this modern approach reverses the polarity of the coupling partners. Biguanide hydrochloride acts as the nucleophile, while 1-iodo-2-(phenylthio)benzene serves as the electrophile[7]. , stabilized by a ligand, facilitates the oxidative addition of the aryl iodide and subsequent reductive elimination to form the C-N bond without requiring highly acidic conditions[7].

Self-Validating Protocol:

  • Catalyst Complexation: In an oven-dried flask under nitrogen, combine 1-iodo-2-(phenylthio)benzene (1.0 eq), biguanide hydrochloride (1.2 eq), CuI (10 mol%), and L-proline (20 mol%).

  • Base Addition: Add K₂CO₃ (2.0 eq) and anhydrous DMF.

    • Validation Check: The mixture will transition to a distinct blue/green or brown hue, visually confirming the formation of the active Cu-ligand complex.

  • Coupling: Heat the mixture at 90 °C for 24 hours.

    • Validation Check: Sample the reaction and analyze via LC-MS. The disappearance of the aryl iodide mass peak confirms completion.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash thoroughly with an aqueous NH₄OH/EDTA solution.

    • Validation Check: The aqueous layer will turn deep blue as it sequesters the copper ions, leaving the organic layer containing the pure product. Dry over Na₂SO₄ and concentrate.

Route C: Stepwise Dicyanamide Amination

Causality & Mechanism: When direct condensation fails due to extreme steric clash, the stepwise route isolates the highly reactive intermediate. 2-(phenylthio)aniline is first reacted with to form an aryl cyanoguanidine[4]. This intermediate is less sterically congested at the reactive nitrile site, allowing subsequent amination with ammonia under pressure to proceed smoothly.

Self-Validating Protocol:

  • Intermediate Formation: React 2-(phenylthio)aniline (1.0 eq) with sodium dicyanamide (1.2 eq) in equimolar aqueous HCl at 80 °C for 4 hours.

    • Validation Check: An insoluble aryl cyanoguanidine intermediate will precipitate from the aqueous solution.

  • Amination: Isolate the intermediate, suspend it in ethanolic ammonia (or NH₄Cl in ethanol), and heat in a sealed pressure vessel at 120 °C for 8 hours.

    • Validation Check: Pressure will build in the vessel. Upon cooling and venting, TLC will show the complete conversion of the intermediate to the highly polar biguanide product.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three synthetic routes to assist in workflow selection:

MetricRoute A: Acid-Catalyzed CondensationRoute B: Cu-Catalyzed Cross-CouplingRoute C: Stepwise Amination
Overall Yield 40–60% (Moderate due to steric hindrance)75–85% (High efficiency)50–70% (Losses over two steps)
Reaction Time 12–18 h (Conventional) / 15 min (Microwave)24 h12 h (Total over two steps)
Scalability Excellent (Water/EtOH solvent, cheap reagents)Moderate (Requires inert atmosphere & Cu removal)Good (Intermediate isolation required)
Thioether Stability High (Stable in aqueous acid)High (Mild basic conditions)High (Stable in aqueous acid)
Green Chemistry High (Aqueous conditions, no heavy metals)Low (Uses DMF, transition metals)Moderate (Uses pressure vessels, ammonia)

References

  • Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry, 2021, 17, 1001–1040. URL:[Link]

  • Copper-catalyzed arylation of biguanide derivatives via C-N cross-coupling reactions Source: Organic & Biomolecular Chemistry, 2015, 13(47), 11432-11437. URL:[Link]

  • Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30) inhibitors (US11814386B2)
  • 1-Phenylbiguanide Source: PubChem, National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide

I. Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance on Safety Given the structural motifs within N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide—namely the guanidine-like imidodicarbonimi...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance on Safety

Given the structural motifs within N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide—namely the guanidine-like imidodicarbonimidic diamide group and the phenylthio moiety—a conservative approach to hazard assessment is warranted. Guanidine derivatives can be harmful if ingested or inhaled and may cause irritation to the skin and eyes.[1] Similarly, organosulfur compounds can be malodorous and toxic.[2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, ideally within a chemical fume hood.

Table 1: Essential Personal Protective Equipment (PPE) for Disposal

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption of the chemical. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect the eyes from potential splashes or airborne particles of the compound.
Lab Coat A standard laboratory coat.To shield the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[1]To prevent inhalation of the compound, especially if it is in a powdered form.
II. Step-by-Step Disposal Protocol: A Validated Workflow

The following protocol is designed to ensure the safe collection, segregation, storage, and ultimate disposal of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide waste and any materials contaminated with it.

1. Waste Segregation: The Foundation of Safe Disposal

The first and most critical step is the strict segregation of this waste. A designated, clearly labeled waste container must be used exclusively for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide and any contaminated materials, such as weighing paper, pipette tips, and gloves.[1]

  • Causality: Cross-contamination with incompatible chemicals can lead to dangerous reactions. For instance, mixing with strong oxidizing agents should be avoided.[1] Segregation ensures that the waste stream is well-defined, which is crucial for safe handling by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Selection and Labeling: Clarity and Compliance

Select a waste container that is in good condition and compatible with the chemical.[3] The container must be securely sealed to prevent leaks.

The label must be unambiguous and contain the following information:

  • The words "Hazardous Waste".[3][4]

  • The full chemical name: "N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide Waste".[3]

  • The date when the waste was first added to the container.[4]

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

  • The name and contact information of the generating researcher or lab.[4]

3. Collection of Solid and Liquid Waste: Minimizing Exposure

  • Solid Waste: Carefully transfer solid N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide waste into the designated container using a dedicated spatula or scoop. To minimize the generation of dust, this should be done in a fume hood.[1] All contaminated disposable items should also be placed in this container.[1]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

4. On-site Storage: The Satellite Accumulation Area

The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.[3] This area must be near the point of generation and under the control of the laboratory personnel.[3][4] It should be situated away from general laboratory traffic and incompatible chemicals.[1]

5. Disposal of Empty Containers: A Thorough Approach

An empty container that once held N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide must be treated as hazardous waste unless it has been triple-rinsed.[1] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]

6. Final Disposal: Coordination with EHS

The final and most crucial step is to coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.[1] They are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[2][3]

III. Spill Management: An Emergency Response Plan

In the event of a spill, prompt and safe cleanup is paramount.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in the designated hazardous waste container.[5] For liquid spills, use an absorbent material compatible with the chemical to contain and clean up the spill.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Seek Assistance: For large or unmanageable spills, contact your institution's EHS department immediately.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide.

DisposalWorkflow Start Waste Generation (Solid or Liquid) Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste or Contaminated Materials Assess_Waste->Solid_Waste Solid Liquid_Waste Aqueous Solution Assess_Waste->Liquid_Waste Liquid Containerize_Solid Place in Labeled, Sealed Hazardous Waste Container for Solids Solid_Waste->Containerize_Solid Containerize_Liquid Collect in Labeled, Leak-proof Hazardous Waste Container for Liquids Liquid_Waste->Containerize_Liquid Store Store in Designated Satellite Accumulation Area Containerize_Solid->Store Containerize_Liquid->Store EHS_Pickup Arrange for Pickup by Institutional EHS Store->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Disposal workflow for N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide.

V. Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure that their innovative work does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific waste management policies and EHS department for any additional requirements.

References

  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. Benchchem.
  • Proper Disposal of N-(4-azepan-1-ylphenyl)guanidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • MATERIAL SAFETY DATA SHEET 1. PRODUCT DESCRIPTION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARD IDENTIFICATION 4. FIRST AI. Carolina Biological Supply Company.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
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N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
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